Product packaging for m-PEG5-Hydrazide(Cat. No.:)

m-PEG5-Hydrazide

Cat. No.: B8104021
M. Wt: 294.34 g/mol
InChI Key: HLJLUGJWPIZOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG5-Hydrazide is a useful research compound. Its molecular formula is C12H26N2O6 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N2O6 B8104021 m-PEG5-Hydrazide

Properties

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O6/c1-16-4-5-18-8-9-20-11-10-19-7-6-17-3-2-12(15)14-13/h2-11,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJLUGJWPIZOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-Hydrazide: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Hydrazide is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units and a terminal hydrazide functional group, imparts unique properties that are highly advantageous for the modification of biomolecules and the construction of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols and visual representations of key processes.

Chemical Structure and Properties

This compound, with the chemical formula C12H26N2O6, is characterized by a short, hydrophilic PEG spacer that enhances the solubility and reduces the immunogenicity of conjugated molecules. The terminal hydrazide group provides a reactive handle for the chemoselective ligation to carbonyl groups (aldehydes and ketones), forming stable hydrazone bonds. This specific reactivity allows for the targeted modification of biomolecules, such as glycoproteins, that have been oxidized to present aldehyde functionalities.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C12H26N2O6[1]
Molecular Weight 294.34 g/mol [1]
CAS Number 1449390-65-1[1]
Appearance Colorless to light yellow liquid or solid[2]
Purity Typically >95% or >98%[3]
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C for long-term stability
Stability of the Hydrazone Linkage

The stability of the hydrazone bond formed upon conjugation of this compound is pH-dependent. Generally, hydrazone linkages are stable at neutral pH (e.g., in circulation) but are susceptible to hydrolysis in acidic environments (e.g., within endosomes and lysosomes of a cell). This characteristic is particularly beneficial for the design of drug delivery systems where the release of a therapeutic payload is desired in the acidic intracellular compartments of target cells. The stability of the hydrazone bond can be influenced by the nature of the carbonyl compound it is formed with; for instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable reagent in a variety of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Linker

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as that provided by this compound, plays a crucial role in optimizing the spatial orientation of the target-binding and E3 ligase-binding moieties, which is critical for the formation of a stable and productive ternary complex. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugate (ADC) Development

In the field of ADC development, this compound can be used to attach cytotoxic drugs to monoclonal antibodies. A common strategy involves the mild oxidation of the carbohydrate moieties on the antibody to generate aldehyde groups, which can then be specifically targeted by the hydrazide group of the linker-drug conjugate. This site-specific conjugation method helps to produce more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical factor for their therapeutic efficacy and safety.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using a PEG Linker

This protocol outlines the general steps for synthesizing a PROTAC where this compound can be incorporated as the linker. The synthesis is typically modular, involving the separate synthesis of the target protein ligand (warhead) and the E3 ligase ligand, followed by their conjugation via the linker.

Materials:

  • Target protein ligand with a reactive functional group (e.g., a carboxylic acid).

  • E3 ligase ligand with a reactive functional group.

  • This compound (or a derivative with a complementary reactive group).

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation).

  • Anhydrous solvents (e.g., DMF).

  • Standard laboratory glassware and purification equipment (e.g., HPLC).

Procedure:

  • Functionalization of the Linker (if necessary): If the terminal groups of the ligands are not compatible with the hydrazide, this compound may need to be functionalized. For example, the hydrazide can be converted to another functional group, or a bifunctional PEG linker with orthogonal reactive ends can be used.

  • First Coupling Reaction: Dissolve the target protein ligand in anhydrous DMF. Add the coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes at room temperature. Add the functionalized m-PEG5-linker and stir the reaction overnight at room temperature.

  • Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the ligand-linker conjugate using an appropriate method, such as preparative HPLC.

  • Second Coupling Reaction: Repeat the coupling procedure with the E3 ligase ligand and the purified ligand-linker conjugate.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a product of high purity.

Protocol 2: Labeling of Glycoproteins with a Hydrazide-Functionalized PEG

This protocol describes a general method for the site-specific labeling of glycoproteins using a hydrazide-functionalized PEG, such as this compound.

Materials:

  • Glycoprotein (B1211001) (e.g., monoclonal antibody) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Sodium periodate (B1199274) (NaIO4) solution.

  • This compound conjugated to a molecule of interest (e.g., a fluorescent dye or a drug).

  • Quenching solution (e.g., glycerol).

  • Desalting column for buffer exchange.

Procedure:

  • Oxidation of the Glycoprotein: To the glycoprotein solution, add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM. Incubate the reaction for 30 minutes at 4°C in the dark. This step oxidizes the vicinal diols in the sugar residues to aldehydes.

  • Quenching: Stop the oxidation reaction by adding a quenching solution, such as glycerol, to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark.

  • Purification: Immediately remove excess periodate and quenching agent by passing the oxidized glycoprotein through a desalting column equilibrated with the desired conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Hydrazone Ligation: Add the this compound conjugate to the purified, oxidized glycoprotein. A 5-10 mM final concentration of the hydrazide reagent is a typical starting point. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature.

  • Final Purification: Purify the labeled glycoprotein from the excess hydrazide reagent using a desalting column or dialysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Target Protein : PROTAC : E3 Ligase UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination PROTAC_recycled PROTAC (recycled) TernaryComplex->PROTAC_recycled Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: A diagram illustrating the catalytic mechanism of a PROTAC, which utilizes a linker like this compound to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

Hydrazone_Formation_Workflow Experimental Workflow for Glycoprotein Labeling start Start: Glycoprotein Solution oxidation Step 1: Oxidation Add Sodium Periodate (NaIO4) Incubate at 4°C in the dark start->oxidation Input quench Step 2: Quenching Add Glycerol oxidation->quench Oxidized Glycoprotein purify1 Step 3: Purification Desalting Column quench->purify1 Quenched Reaction ligation Step 4: Hydrazone Ligation Add this compound Conjugate purify1->ligation Purified Oxidized Glycoprotein incubation Step 5: Incubation Room Temperature ligation->incubation Reaction Mixture purify2 Step 6: Final Purification Desalting Column / Dialysis incubation->purify2 Conjugation Reaction end End: Labeled Glycoprotein purify2->end Final Product

References

In-Depth Technical Guide to m-PEG5-Hydrazide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of m-PEG5-Hydrazide

This compound is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility, and a terminal hydrazide group (-CONHNH₂). The hydrazide moiety is a highly versatile reactive handle for the chemoselective ligation to molecules containing aldehyde or ketone groups, forming a hydrazone bond. This reaction is particularly valuable as it can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules.

The primary applications of this compound in research are centered around its ability to act as a flexible and hydrophilic spacer, connecting two or more molecular entities. These applications include:

  • Bioconjugation and PEGylation: The covalent attachment of PEG chains (PEGylation) to proteins, peptides, and other biomolecules is a well-established strategy to enhance their therapeutic properties. PEGylation can increase solubility, extend circulating half-life by reducing renal clearance and protecting against enzymatic degradation, and decrease immunogenicity. This compound is specifically used to PEGylate biomolecules that possess or can be modified to possess an aldehyde or ketone group. A primary example is the targeted PEGylation of glycoproteins, where the cis-diol groups of carbohydrate moieties can be oxidized with sodium periodate (B1199274) to generate reactive aldehydes.

  • pH-Sensitive Drug Delivery: The hydrazone bond formed between this compound and a carbonyl-containing molecule is uniquely susceptible to hydrolysis under acidic conditions. While relatively stable at physiological pH (~7.4), the linkage is readily cleaved in the more acidic environments characteristic of tumor microenvironments (pH ~6.5) or intracellular compartments like endosomes and lysosomes (pH 4.5-5.5).[1][2][3] This property is exploited to design drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticles, that release their therapeutic payload specifically at the target site, thereby increasing efficacy and reducing off-target toxicity.[1][4]

  • PROTAC Linker Synthesis: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. This compound serves as a building block for constructing these linkers, providing hydrophilicity to the overall PROTAC molecule, which can improve cell permeability and pharmacokinetic properties.

  • Hydrogel Formation: PEG-hydrazide derivatives are used as crosslinkers in the formation of biocompatible and biodegradable hydrogels. When combined with a polymer containing multiple aldehyde groups (e.g., oxidized hyaluronic acid or an aldehyde-functionalized multi-arm PEG), this compound can participate in the formation of a three-dimensional polymer network through hydrazone bond crosslinks. These hydrogels are valuable scaffolds for 3D cell culture, tissue engineering, and as matrices for the controlled release of encapsulated therapeutics.

Quantitative Data on Hydrazone Linkage Stability

The stability of the hydrazone bond is a critical parameter, particularly in the design of drug delivery systems. The rate of hydrolysis is highly dependent on pH and the structure of the carbonyl precursor. Hydrazones derived from aliphatic aldehydes are notably more sensitive to acidic hydrolysis than those derived from more stable aromatic aldehydes.

Linker Type (Derived from)pHTemperature (°C)Half-life (t½)Key Observation
Aliphatic Aldehyde-PEG Conjugate7.43720 - 150 minutesReasonably stable at physiological pH, allowing for systemic circulation.
Aliphatic Aldehyde-PEG Conjugate5.537< 2 minutesRapidly cleavable in acidic environments, suitable for drug release in endosomes.
Aromatic Aldehyde-PEG Conjugate7.437> 72 hoursHighly stable at physiological pH.
Aromatic Aldehyde-PEG Conjugate5.537> 48 hoursSignificantly more stable than aliphatic hydrazones, even under acidic conditions.

Table 1: Comparative hydrolytic stability of PEG-hydrazone conjugates. Data is based on studies of PEG-phosphatidylethanolamine (PEG-PE) conjugates, which serve as a model for the behavior of hydrazone linkers in bioconjugates.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound. These are generalized protocols and may require optimization for specific molecules and applications.

Protocol 1: Site-Specific PEGylation of a Glycoprotein (B1211001)

This protocol describes the covalent attachment of this compound to a glycoprotein, such as a monoclonal antibody, by first generating aldehyde groups on its carbohydrate domains.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Glycerol (B35011) or Ethylene Glycol (Quenching agent)

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Glycoprotein Preparation:

    • Dissolve the glycoprotein in Labeling Buffer to a final concentration of 2-5 mg/mL.

    • If the initial buffer of the protein is different, perform a buffer exchange into the Labeling Buffer using a desalting column.

  • Oxidation of Carbohydrates:

    • Prepare a fresh 20 mM solution of NaIO₄ in Labeling Buffer. Protect the solution from light.

    • Add the NaIO₄ solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. A lower concentration (1 mM) is typically used for selective oxidation of terminal sialic acids.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quenching the Oxidation Reaction:

    • Stop the reaction by adding glycerol to a final concentration of 10-20 mM.

    • Incubate for 10 minutes at 4°C in the dark.

  • Removal of Excess Periodate:

    • Immediately purify the oxidized glycoprotein from excess NaIO₄ and quenching agent using a desalting column equilibrated with Labeling Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the purified, oxidized glycoprotein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2-4 hours at room temperature. For sensitive proteins, the incubation can be performed overnight at 4°C.

  • Purification of the PEGylated Glycoprotein:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis against Purification Buffer.

  • Characterization:

    • Confirm successful PEGylation by SDS-PAGE, which will show an increase in the molecular weight of the protein.

    • Determine the degree of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Further structural characterization can be performed using NMR spectroscopy.

Protocol 2: Formation of a pH-Sensitive PEG Hydrogel

This protocol describes the formation of a hydrogel by crosslinking an aldehyde-functionalized polymer with a hydrazide-functionalized polymer. This compound can be incorporated into multi-arm PEG structures for this purpose. This example uses an 8-arm PEG-Hydrazide and an 8-arm PEG-Aldehyde.

Materials:

  • 8-arm PEG-Hydrazide (synthesized using a multi-arm PEG-amine and a protected hydrazine (B178648) precursor)

  • 8-arm PEG-Aldehyde

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dual-barrel syringe with a static mixing tip

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of 8-arm PEG-Hydrazide in PBS (e.g., 10% w/v).

    • Prepare a stock solution of 8-arm PEG-Aldehyde in PBS (e.g., 10% w/v).

    • Ensure both solutions are fully dissolved and at the desired pH.

  • Hydrogel Formation:

    • Load the PEG-Hydrazide solution into one barrel of the dual-barrel syringe and the PEG-Aldehyde solution into the other.

    • Extrude the solutions simultaneously through the static mixing tip into a mold or directly onto a surface.

    • Gelation will occur rapidly (within seconds to minutes) as the hydrazone crosslinks form.

  • Hydrogel Characterization:

    • Gelation Time: Visually inspect the mixture for the cessation of flow to determine the gelation time.

    • Swelling Ratio: Immerse a pre-weighed, lyophilized hydrogel in PBS (pH 7.4) at 37°C. At various time points, remove the hydrogel, blot excess water, and weigh. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.

    • Mechanical Properties: Perform rheological analysis on the hydrogel to determine its storage modulus (G') and loss modulus (G''), which provide information about its stiffness and viscoelastic properties.

    • Degradation Profile: To simulate pH-responsive degradation, incubate the hydrogel in buffers of different pH values (e.g., pH 7.4 and pH 5.5) and monitor its dissolution or changes in mechanical properties over time.

Visualizations of Key Processes

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.

hydrazone_formation cluster_reactants Reactants cluster_product Product mPEG5_Hydrazide This compound (R-NH-NH₂) Hydrazone_Conjugate PEGylated Conjugate (R-N=CH-R') mPEG5_Hydrazide->Hydrazone_Conjugate pH 5-7 (Acid Catalyst) Aldehyde Aldehyde-containing Molecule (R'-CHO) Aldehyde->Hydrazone_Conjugate caption Figure 1. Reaction scheme for hydrazone bond formation.

Figure 1. Reaction scheme for hydrazone bond formation.

drug_delivery_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Endosome (pH < 6.5) ADC Drug-PEG-Hydrazone Conjugate (Stable) Cleavage Hydrazone Bond Cleavage ADC->Cleavage Acidic Environment Drug Active Drug Released Cleavage->Drug PEG_Remnant PEG-Linker Remnant Cleavage->PEG_Remnant caption Figure 2. pH-sensitive drug release from a hydrazone-linked conjugate.

Figure 2. pH-sensitive drug release from a hydrazone-linked conjugate.

hydrogel_workflow Start Start Prep_Aldehyde Prepare Aldehyde-Polymer Solution Start->Prep_Aldehyde Prep_Hydrazide Prepare Hydrazide-Polymer Solution Start->Prep_Hydrazide Mix Mix Solutions (e.g., dual syringe) Prep_Aldehyde->Mix Prep_Hydrazide->Mix Gelation In Situ Gelation Mix->Gelation Hydrogel Crosslinked Hydrogel Gelation->Hydrogel End End Hydrogel->End caption Figure 3. Experimental workflow for PEG-hydrazone hydrogel formation.

Figure 3. Experimental workflow for PEG-hydrazone hydrogel formation.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-Hydrazide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)5-Hydrazide (m-PEG5-Hydrazide) in bioconjugation. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemistry, reaction kinetics, and practical applications of this versatile PEGylating agent.

Core Mechanism: Hydrazone Bond Formation

The primary mechanism of action of this compound in bioconjugation is its reaction with carbonyl groups, specifically aldehydes and ketones, to form a stable hydrazone bond.[1] This reaction is a type of nucleophilic addition-elimination, where the hydrazide moiety of the this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the target molecule.

The reaction proceeds in two main steps:

  • Nucleophilic Addition: The terminal hydrazine (B178648) group (-NH-NH2) of the this compound attacks the carbonyl carbon of an aldehyde or ketone on the target biomolecule. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable hydrazone linkage (-C=N-NH-).

This reaction is highly chemoselective for aldehydes and ketones, which are relatively rare in native proteins, thus minimizing off-target reactions with other functional groups. Aldehyde or ketone functionalities can be introduced into biomolecules through various methods, such as the oxidation of glycosyl groups in glycoproteins or the genetic incorporation of unnatural amino acids.

Quantitative Data on Hydrazone Formation and Stability

The efficiency and stability of the hydrazone linkage are critical for the successful application of this compound in bioconjugation. These parameters are influenced by factors such as pH, the nature of the carbonyl compound (aliphatic vs. aromatic), and the presence of catalysts.

Table 1: Reaction Rate Constants for Hydrazone Formation

Reaction ConditionReactantsSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference
Uncatalyzed6-hydrazinopyridyl peptide + Benzaldehyde (aromatic)3.0 ± 0.3[2]
UncatalyzedAminooxyacetyl-peptide + Benzaldehyde (aromatic)2.6 ± 0.1[2]
Aniline (B41778) Catalyzed (10 mM)6-hydrazinopyridyl peptide + Benzaldehyde (aromatic)190 ± 10[2]
Aniline Catalyzed (100 mM)6-hydrazinopyridyl peptide + Benzaldehyde (aromatic)2,000 ± 100[2]
Aniline Catalyzed (100 mM)Aminooxyacetyl-peptide + Benzaldehyde (aromatic)8.2 ± 1.0
UncatalyzedShort-chain carbonyls + 2-(dimethylamino)ethylhydrazine0.23 - 208

Table 2: pH-Dependent Stability of mPEG-Hydrazone Conjugates

Conjugate TypepHTemperature (°C)Half-life (t½)Stability ProfileReference
Aliphatic Aldehyde-Derived7.43720 - 150 minutesReasonably stable for systemic circulation.
Aliphatic Aldehyde-Derived5.537< 2 minutesRapid hydrolysis, suitable for triggered release in acidic environments.
Aromatic Aldehyde-Derived7.437> 72 hoursHighly stable at physiological pH.
Aromatic Aldehyde-Derived5.537> 48 hoursVery stable, may not be suitable for pH-triggered release applications.

Experimental Protocols

General Protocol for Conjugation of this compound to an Aldehyde-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible aldehyde or ketone groups. Optimization of reaction conditions may be required for specific applications.

Materials:

  • Aldehyde- or ketone-containing protein

  • This compound

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Aniline (optional, for catalysis)

  • Quenching solution (e.g., an excess of a small molecule hydrazide or aminooxy compound, optional)

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes (with appropriate molecular weight cut-off)

  • DMSO or DMF for dissolving this compound

Procedure:

  • Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is a glycoprotein (B1211001), aldehyde groups can be generated by oxidation of cis-diols using sodium periodate (B1199274).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 50-100 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching (Optional): To stop the reaction and cap any unreacted aldehyde groups, a quenching reagent can be added.

  • Purification: Remove unreacted this compound and other small molecules by SEC or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the m-PEGylated protein using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

Protocol for Generation of Aldehyde Groups in Glycoproteins

This protocol describes the generation of aldehyde groups from vicinal diols in glycoproteins using periodate oxidation, making them suitable for conjugation with this compound.

Materials:

  • Glycoprotein

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a fresh 20 mM solution of sodium meta-periodate in the Oxidation Buffer. This solution should be used immediately.

  • Prepare a 5 mg/mL solution of the glycoprotein in the Oxidation Buffer.

  • Add an equal volume of the 20 mM periodate solution to the glycoprotein solution.

  • Incubate the mixture for 5 minutes at room temperature in the dark.

  • Immediately remove the excess periodate and byproducts by desalting or dialysis against the Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5). The resulting aldehyde-containing glycoprotein is now ready for conjugation with this compound as described in the previous protocol.

Visualizing the Mechanism and Applications

Reaction Mechanism of this compound

Caption: Reaction of this compound with a carbonyl group.

Experimental Workflow for Protein Bioconjugation

Experimental_Workflow start Start: Aldehyde-containing Protein prep_peg Prepare this compound stock solution reaction Conjugation Reaction (pH 5.5, RT, 2-4h) Optional: Aniline catalyst start->reaction prep_peg->reaction purify Purification (SEC or Dialysis) reaction->purify analyze Characterization (SDS-PAGE, MS, HPLC) purify->analyze end End: Purified m-PEG5-Conjugate analyze->end PROTAC_Pathway cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (with m-PEG5 linker) POI->PROTAC binds PROTAC->PROTAC recycled Ub_POI Ubiquitinated POI PROTAC->Ub_POI facilitates E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ub_POI catalyzes Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Ub Ubiquitin Ub->Ub_POI transfers E1_E2 E1/E2 Enzymes Degraded Degraded Peptides Proteasome->Degraded degrades to

References

An In-depth Technical Guide to the Synthesis and Purity of m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of m-PEG5-Hydrazide, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthesis protocol, details methods for purification and characterization, and discusses analytical techniques for purity assessment.

Introduction to this compound

This compound, with a chemical formula of C12H26N2O6 and a molecular weight of 294.34 g/mol , is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal methoxy (B1213986) group and a hydrazide functional group. The hydrophilic PEG chain, consisting of five ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the molecules to which it is conjugated. The terminal hydrazide group allows for the covalent attachment to molecules containing aldehyde or ketone functionalities through the formation of a stable hydrazone bond. This reaction is particularly useful for the site-specific modification of biomolecules, such as glycoproteins, after periodate (B1199274) oxidation of their carbohydrate moieties.

Key Properties of this compound:

PropertyValueSource
CAS Number 1449390-65-1[1]
Molecular Formula C12H26N2O6[1]
Molecular Weight 294.34[1]
Appearance Colorless to pale yellow oil or solidGeneric
Purity Typically >95%[2][3]
Solubility Soluble in water and most organic solventsGeneric

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-PEG5-OH. The first step involves the activation of the terminal hydroxyl group, followed by a nucleophilic substitution with hydrazine (B178648) or a protected form of hydrazine.

Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway mPEG5_OH m-PEG5-OH Activated_PEG Activated m-PEG5 Intermediate (e.g., m-PEG5-OMs) mPEG5_OH->Activated_PEG Activation (e.g., MsCl, Et3N) mPEG5_Hydrazide This compound Activated_PEG->mPEG5_Hydrazide Nucleophilic Substitution (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on standard procedures for the synthesis of similar PEG-hydrazide derivatives.

Step 1: Activation of m-PEG5-OH (Mesylation)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (Et3N, 1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the m-PEG5-mesylate intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude m-PEG5-mesylate (1 equivalent) in a suitable solvent such as ethanol (B145695) or isopropanol.

  • Add hydrazine hydrate (B1144303) (10-20 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess hydrazine hydrate and solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and extract with DCM to remove any remaining starting material.

  • The aqueous layer containing the this compound can then be lyophilized to obtain the final product.

Purity Analysis and Characterization

Ensuring the purity of this compound is critical for its successful application in drug development and bioconjugation. Several analytical techniques are employed for its characterization and purity assessment.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and purification of this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Purification Purification (e.g., Column Chromatography) Crude_Product->Purification NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR HPLC HPLC/UPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS

Caption: Analytical workflow for this compound.

Characterization and Purity Assessment Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound.

  • ¹H NMR: The spectrum should show characteristic peaks for the methoxy group (singlet around 3.38 ppm), the ethylene glycol repeating units (a complex multiplet between 3.5-3.7 ppm), and the protons on the carbons adjacent to the hydrazide group.

  • ¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the methoxy group, the PEG backbone, and the carbonyl carbon of the hydrazide.

It is important to note that the interpretation of PEG NMR spectra can be complicated by the presence of satellite peaks arising from ¹³C-¹H coupling, which can sometimes be mistaken for impurities.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used.

  • Typical Column: C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection (if the molecule has a chromophore, though PEG itself does not have a strong one), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).

A high-purity sample should exhibit a single major peak. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this purpose. The observed mass should correspond to the calculated molecular weight of the compound (294.34 g/mol ).

Quantitative Purity Data (Representative):

Analytical MethodParameterTypical Specification
HPLC/UPLC Purity≥ 95%
¹H NMR StructureConforms to structure
Mass Spectrometry [M+H]⁺295.18 ± 0.1

Conclusion

The synthesis and purification of high-purity this compound are essential for its effective use in research and drug development. The methodologies outlined in this guide provide a framework for the preparation and characterization of this important PEG linker. Careful execution of the synthesis and rigorous analytical testing are paramount to ensure the quality and reliability of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of m-PEG5-Hydrazide

This compound (CAS No. 1449390-65-1) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery.[1][2] It features a methoxy-capped five-unit PEG chain and a terminal hydrazide functional group (-CONHNH₂). This structure imparts hydrophilicity while providing a reactive handle for covalent modification of biomolecules and surfaces.[3] Its primary application is as a flexible, hydrophilic linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1][2]

Solubility Profile

The polyethylene glycol chain significantly enhances the aqueous solubility of this compound. While specific quantitative data for this compound is not extensively published, the solubility of analogous short-chain PEG derivatives provides a strong indication of its behavior. The compound is expected to be soluble in water and a variety of common organic solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility for structurally similar PEG-hydrazide and PEG-amine compounds, which can be used to estimate the solubility of this compound.

SolventReported Solubility of Analogous CompoundsReference
WaterSoluble; ~10 mg/mL for "Azide PEG hydrazide"
Dimethyl Sulfoxide (DMSO)Soluble; ~10 mg/mL for "Azide PEG hydrazide"
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

Note: Solubility can be influenced by temperature and the specific buffer conditions (pH, ionic strength). Empirical determination for the specific application is recommended.

Experimental Protocol: Aqueous Solubility Determination

A reliable method for determining the aqueous solubility of this compound is the equilibrium solubility method.

Materials:

  • This compound

  • Deionized water or buffer of choice

  • Thermostatic shaker

  • Centrifuge

  • Validated High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed vial.

  • Agitate the mixture at a constant, controlled temperature using a thermostatic shaker until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully extract a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

G cluster_prep Sample Preparation cluster_analysis Quantification A Add excess this compound to known volume of solvent B Agitate at constant temp (24-48h) to reach equilibrium A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D Transfer E Dilute supernatant D->E F Quantify concentration via HPLC E->F G Calculate original solubility F->G

Caption: Workflow for Aqueous Solubility Determination.

Stability Profile

The stability of this compound encompasses both the integrity of the molecule itself during storage and the stability of the covalent bond it forms upon conjugation.

Chemical Stability and Storage

This compound is a stable compound under recommended storage conditions. To prevent degradation, it should be stored at -20°C. For stock solutions, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided.

Hydrazone Bond Stability

The hydrazide group of this compound reacts with aldehydes or ketones to form a hydrazone linkage. This reaction is fundamental to its utility as a linker. The stability of the resulting hydrazone bond is highly dependent on pH.

  • Neutral/Physiological pH (pH ~7.4): Hydrazone bonds are generally stable at neutral pH, which is advantageous for applications in the bloodstream or under standard physiological conditions.

  • Acidic pH (pH 4.5-6.0): The hydrolysis of hydrazone bonds is acid-catalyzed. They undergo accelerated cleavage in acidic environments, such as those found in cellular endosomes and lysosomes. This pH-sensitive lability is often exploited for the targeted intracellular release of drugs or payloads from antibody-drug conjugates (ADCs).

The electronic properties of the carbonyl compound also significantly impact stability. Hydrazones formed from aromatic aldehydes are generally more stable against hydrolysis than those derived from aliphatic aldehydes due to electronic conjugation.

G cluster_reactants Reactants PEG This compound (R-NH-NH₂) Hydrazone Hydrazone Conjugate (R-N-N=C-R') PEG->Hydrazone Conjugation (pH 5-7) Carbonyl Aldehyde or Ketone (R'-C=O) Carbonyl->Hydrazone Hydrazone->Hydrazone Stable (pH ~7.4) Hydrolysis Hydrolysis Products (Cleavage) Hydrazone->Hydrolysis Acid-Catalyzed Hydrolysis (pH < 6.5)

Caption: pH-Dependent Stability of Hydrazone Linkage.
Quantitative Stability Data

The stability of a hydrazone bond is often reported as its half-life (t½) under specific pH and temperature conditions. The table below presents comparative data for different types of hydrazone linkages, illustrating the principles of their stability.

Hydrazone TypeCondition (pH)Half-life (t½)Key ObservationReference
Aliphatic Aldehyde-DerivedAcidic (pH 5.5)< 2 minutesHighly unstable in acidic conditions, suitable for rapid release.
Aromatic Aldehyde-DerivedNeutral (pH 7.4)> 72 hoursHighly stable at neutral pH due to electronic conjugation.
Aromatic Aldehyde-DerivedAcidic (pH 5.5)> 48 hoursSignificantly more resistant to acid hydrolysis than aliphatic hydrazones.
Experimental Protocol: pH-Dependent Stability Assessment

The hydrolytic stability of a hydrazone conjugate formed with this compound can be assessed by monitoring the disappearance of the intact conjugate over time using Reverse-Phase HPLC (RP-HPLC).

Materials:

  • Hydrazone conjugate of this compound

  • Buffer solutions at various pH values (e.g., pH 5.5 acetate (B1210297) buffer, pH 7.4 phosphate (B84403) buffer)

  • Thermostatic incubator (e.g., set to 37°C)

  • RP-HPLC system with a C18 column and a suitable detector (e.g., UV-Vis)

  • Quenching solution (if necessary)

Procedure:

  • Prepare solutions of the hydrazone conjugate in buffers of different pH values (e.g., 7.4 and 5.5) to a known concentration.

  • Incubate the solutions at a constant, physiologically relevant temperature (e.g., 37°C).

  • At designated time points, withdraw an aliquot from each sample.

  • Quench the hydrolysis reaction if necessary (e.g., by neutralizing the pH or adding an organic solvent).

  • Analyze the aliquots by RP-HPLC to separate and quantify the peak corresponding to the intact conjugate.

  • Plot the percentage of intact conjugate remaining against time for each pH condition.

  • From this data, calculate the degradation kinetics and the half-life (t½) of the conjugate at each pH.

G cluster_prep Incubation cluster_analysis Analysis A Dissolve conjugate in buffers of varying pH (e.g., 5.5 and 7.4) B Incubate samples at 37°C A->B C Withdraw aliquots at time intervals B->C Sampling D Quench reaction (if needed) C->D E Analyze by RP-HPLC to quantify intact conjugate D->E F Plot % intact conjugate vs. time E->F G Calculate half-life (t½) at each pH F->G

Caption: Experimental Workflow for pH-Dependent Stability.

References

An In-depth Technical Guide to m-PEG5-Hydrazide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG5-Hydrazide is a functionalized polyethylene (B3416737) glycol (PEG) reagent widely utilized in bioconjugation, drug delivery, and nanotechnology. As a heterobifunctional linker, it possesses a methoxy-terminated PEG chain that imparts hydrophilicity and a reactive hydrazide group. The PEG spacer enhances the solubility and biocompatibility of conjugated molecules, reduces immunogenicity, and provides control over hydrodynamic volume[1][2]. The terminal hydrazide group enables the specific and efficient covalent linkage to molecules containing aldehyde or ketone functionalities through the formation of a stable hydrazone bond[3][4][5].

This guide provides a comprehensive overview of this compound, focusing on its chemical properties, primary applications as a linker in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use in bioconjugation.

Core Properties and Specifications

A notable point of consideration for researchers is the discrepancy in the precise chemical structure attributed to the common name "this compound" among different suppliers. This variation affects the molecular weight and formula. The two most commonly referenced structures are detailed below. Researchers are advised to confirm the specific structure with their supplier.

PropertyValue (Structure A)Value (Structure B)Reference(s)
Chemical Name Methoxy-PEG5-(Propionyl)HydrazideMethoxy-PEG4-(Propionyl)Hydrazide
CAS Number 1449390-65-11449390-65-1
Molecular Formula C₁₄H₃₀N₂O₇C₁₂H₂₆N₂O₆
Molecular Weight 338.4 g/mol 294.34 g/mol
Appearance Colorless Liquid-
Reactive Group Hydrazide (-NHNH₂)Hydrazide (-NHNH₂)
Reactive Towards Aldehydes, KetonesAldehydes, Ketones
Storage Conditions -20°C for long-term storage-20°C

Primary Application: Linkers in PROTAC Synthesis

This compound is frequently employed as a flexible, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. PEG-based linkers, such as this compound, are highly valued because they enhance the solubility and cell permeability of the PROTAC molecule, properties that are often challenging for these high molecular weight compounds.

Mechanism of Action for PROTACs

The mechanism by which a PROTAC induces protein degradation is a catalytic cycle, as illustrated below.

PROTAC_Mechanism cluster_formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (m-PEG5-Linker) PROTAC->Ternary Binds POI & E3 E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->PROTAC Catalytic Cycle

Caption: Mechanism of Action for a PROTAC molecule.

Experimental Protocols

The hydrazide functional group is key to the utility of this compound. It reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond. This reaction is chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying biomolecules.

Protocol 1: General Hydrazone Ligation

This protocol details a general method for conjugating this compound to a molecule containing an aldehyde group.

A. Materials and Reagents

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 4.5-5.5 (optimal for rapid hydrazone formation) or 100 mM Phosphate Buffer, pH 7.0-7.4 (for sensitive biomolecules).

  • Aniline (B41778) (optional, as a catalyst, to be used at 10-100 mM).

  • Solvent for PEG reagent (e.g., anhydrous DMF, DMSO, or water).

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis (e.g., 10 kDa MWCO for proteins).

B. Experimental Workflow

Caption: General workflow for hydrazone ligation.

C. Detailed Methodology

  • Preparation of Reagents :

    • Dissolve the aldehyde-containing molecule in the chosen Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Separately, dissolve this compound in a minimal amount of compatible solvent. Prepare a stock solution that allows for the addition of a 5- to 50-fold molar excess to the reaction mixture. The optimal ratio should be determined empirically.

  • Conjugation Reaction :

    • Add the this compound solution to the solution of the aldehyde-containing molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that aniline can accelerate the reaction, especially at neutral pH.

    • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For sensitive molecules, the reaction can be performed at 4°C overnight.

    • Monitor the reaction progress using a suitable analytical method, such as LC-MS.

  • Purification of the Conjugate :

    • Following the incubation period, remove unreacted this compound and other small molecules.

    • For protein conjugates, purification can be achieved using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization :

    • Confirm the successful conjugation and assess the purity of the final product. Techniques can include mass spectrometry to verify the mass of the conjugate, SDS-PAGE to observe the shift in molecular weight for protein conjugates, and HPLC for small molecule conjugates.

The stability of the resulting hydrazone bond is pH-dependent. Bonds formed from aliphatic aldehydes (as is common in bioconjugation) are reasonably stable at physiological pH (7.4) but are susceptible to hydrolysis under acidic conditions (e.g., pH 5.5). This property can be exploited for drug delivery systems designed to release cargo in the acidic environment of endosomes or tumors.

References

An In-depth Technical Guide to PEGylation with m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PEGylation utilizing methoxy-poly(ethylene glycol)-hydrazide with a five-unit PEG chain (m-PEG5-Hydrazide). It details the underlying chemistry, experimental considerations, and the impact of this bioconjugation technique on the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Core Principles of this compound PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a protein, peptide, or nanoparticle. This modification can significantly enhance the therapeutic properties of the parent molecule by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1]

This compound is a specific PEGylation reagent that features a methoxy-capped PEG chain of five ethylene (B1197577) glycol units and a terminal hydrazide functional group (-CONHNH₂). The hydrazide group is highly reactive towards carbonyl groups (aldehydes and ketones) under mildly acidic conditions (pH 5-7), forming a stable hydrazone linkage.[2] This targeted reactivity allows for more controlled and site-specific PEGylation strategies compared to less specific methods that target amine or sulfhydryl groups.

The Chemistry of Hydrazone Formation

The core of this compound PEGylation lies in the formation of a hydrazone bond between the hydrazide moiety of the PEG reagent and a carbonyl group on the target molecule. This reaction is a condensation reaction that proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically acid-catalyzed, with the optimal pH range for hydrazone formation being between 4.5 and 5.7.[3] Aniline (B41778) can be used as a nucleophilic catalyst to significantly accelerate the rate of hydrazone formation.[3] The resulting hydrazone bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under more acidic conditions, a property that can be exploited for pH-responsive drug release in acidic tumor microenvironments or endosomal compartments.[4]

Quantitative Data on Hydrazone Bond Kinetics and Stability

The efficiency of PEGylation and the stability of the resulting conjugate are critical parameters in drug development. The following tables summarize key quantitative data on the kinetics of hydrazone bond formation and the stability of the resulting linkage.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₁) for Hydrazone Formation
Bis-aliphatic hydrazone~0.03 M⁻¹s⁻¹pH 5.7, no catalyst
Bis-aliphatic hydrazone with aniline catalyst~0.49 M⁻¹s⁻¹pH 5.7, 10 mM aniline
Bis-aryl hydrazoneInvestigated spectrophotometricallypH 4.7
Equilibrium Constants (Keq)
Hydrazones10⁴ - 10⁶ M⁻¹

Table 1: Kinetics of Hydrazone Bond Formation. This table provides an overview of the reaction rates for hydrazone formation under different conditions. The use of a catalyst like aniline can significantly increase the reaction speed.

Linkage TypepHHalf-life (t₁/₂)Reference(s)
Aliphatic Aldehyde-Derived Hydrazone7.420 - 150 min
5.5< 2 min
Aromatic Aldehyde-Derived Hydrazone7.4> 72 h
5.5> 48 h
Auristatin E-Monoclonal Antibody Hydrazone7.2183 h
5.04.4 h

Table 2: pH-Dependent Stability of Hydrazone Bonds. This table highlights the tunable stability of the hydrazone linkage. Aromatic hydrazones exhibit significantly greater stability compared to their aliphatic counterparts. The pH-dependent hydrolysis is a key feature for designing drug delivery systems that release their payload in acidic environments.

Experimental Protocols

General Protocol for Antibody PEGylation with this compound

This protocol describes the site-specific PEGylation of an antibody by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium periodate (B1199274) (NaIO₄)

  • Quenching solution (e.g., glycerol (B35011) or ethylene glycol)

  • Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Aniline (optional, as a catalyst)

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

  • Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, HPLC (SEC and/or RP), Mass Spectrometer

Procedure:

  • Antibody Preparation and Oxidation:

    • Buffer exchange the antibody into an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30-60 minutes.

    • Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.

    • Remove excess periodate and quenching agent by buffer exchange into the conjugation buffer using a desalting column or dialysis.

  • Conjugation with this compound:

    • Dissolve this compound in the conjugation buffer.

    • Add a 10- to 50-fold molar excess of the this compound solution to the oxidized antibody. The optimal ratio should be determined empirically.

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the PEGylated Antibody:

    • Remove unreacted this compound and other small molecules using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight of the antibody after PEGylation.

    • HPLC (SEC and RP-UPLC): To assess the purity of the conjugate and separate it from unreacted antibody and PEG reagent.

    • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the exact mass of the conjugate and the degree of PEGylation (number of PEG chains per antibody).

    • UV-Vis Spectroscopy: To determine the protein concentration.

Visualizing Key Processes and Concepts

Reaction Mechanism of this compound with an Aldehyde

Caption: Reaction of this compound with an aldehyde to form a pH-sensitive hydrazone bond.

Experimental Workflow for Antibody PEGylation

ExperimentalWorkflow start Start: Antibody Solution oxidation 1. Oxidation of Glycans (Sodium Periodate) start->oxidation quenching 2. Quenching (Glycerol) oxidation->quenching buffer_exchange1 3. Buffer Exchange (Desalting Column) quenching->buffer_exchange1 conjugation 4. Conjugation (this compound) buffer_exchange1->conjugation purification 5. Purification (SEC/Dialysis) conjugation->purification characterization 6. Characterization (SDS-PAGE, HPLC, MS) purification->characterization end End: Purified PEGylated Antibody characterization->end

Caption: Step-by-step workflow for the PEGylation of an antibody using this compound.

Enhanced Permeability and Retention (EPR) Effect in Cancer Therapy

EPREffect cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment peg_np PEGylated Nanoparticle leaky_vasculature Leaky Vasculature (Fenestrations) peg_np->leaky_vasculature Extravasation np_accumulation Nanoparticle Accumulation leaky_vasculature->np_accumulation impaired_lymphatics Impaired Lymphatic Drainage impaired_lymphatics->np_accumulation Retention drug_release pH-Mediated Drug Release np_accumulation->drug_release cancer_cell Cancer Cell drug_release->cancer_cell Therapeutic Effect

Caption: The EPR effect facilitates passive targeting of PEGylated nanoparticles to tumors.

Benefits of PEGylation for Drug Delivery

PEGylationBenefits pegylation PEGylation hydro_size Increased Hydrodynamic Size pegylation->hydro_size shielding Steric Shielding pegylation->shielding reduced_clearance Reduced Renal Clearance hydro_size->reduced_clearance reduced_immuno Reduced Immunogenicity shielding->reduced_immuno improved_stability Improved Stability shielding->improved_stability longer_half_life Longer Circulation Half-life reduced_clearance->longer_half_life improved_pk Improved Pharmacokinetics longer_half_life->improved_pk reduced_immuno->improved_pk improved_stability->improved_pk

References

m-PEG5-Hydrazide as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. The linker component of a PROTAC, which connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand, is a critical determinant of its efficacy, dictating the formation of a productive ternary complex and influencing the overall physicochemical properties of the molecule. This technical guide provides a comprehensive overview of m-PEG5-hydrazide as a versatile, PEG-based PROTAC linker. We delve into its chemical properties, synthesis and conjugation strategies, and the functional implications of its use in PROTAC design. This guide also includes detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside a critical analysis of its advantages and limitations.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule is composed of three key components: a warhead that binds to the POI, a ligand that recruits an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two moieties.[1]

The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are crucial for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's chemical nature also significantly impacts the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3] Polyethylene glycol (PEG) chains are frequently employed as linkers due to their ability to enhance solubility and provide conformational flexibility.[1][2]

This compound: A Hydrophilic and Reactive Linker

This compound is a monodisperse PEG linker composed of five ethylene (B1197577) glycol units with a terminal methoxy (B1213986) group and a hydrazide functional group. The PEG chain imparts hydrophilicity, which can improve the solubility of the resulting PROTAC, a common challenge in PROTAC development. The terminal hydrazide group offers a reactive handle for conjugation to a binding ligand through the formation of a hydrazone bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C12H26N2O6
Molecular Weight 294.34 g/mol
Appearance White to off-white solid or oil-
Solubility Soluble in water, DMSO, DMF-

Synthesis and Conjugation of this compound in PROTAC Assembly

The hydrazide functional group of this compound is primarily utilized for its reaction with aldehydes or ketones to form a hydrazone linkage. This reaction is a cornerstone of bioconjugation chemistry and has been adapted for the modular synthesis of PROTACs.

Aldehyde-Hydrazide Coupling: The "Rapid-TAC" Strategy

A notable strategy for the efficient synthesis of PROTAC libraries involves the coupling of a hydrazide-functionalized component with an aldehyde-functionalized counterpart. This "Rapid-TAC" (Rapid-Targeting Chimera) approach is highly efficient, often proceeding to high conversion in solvents like DMSO, with water as the only byproduct. This method is particularly amenable to high-throughput screening as the crude reaction mixtures can often be used directly in biological assays.

The general workflow for this synthetic strategy is depicted below:

G cluster_synthesis PROTAC Synthesis via Aldehyde-Hydrazide Coupling warhead Warhead-CHO (Aldehyde) reaction Hydrazone Bond Formation (pH 5-7, DMSO) warhead->reaction Step 1: Conjugation linker This compound (H2N-NH-) linker->reaction e3_ligand E3 Ligase Ligand final_protac Final PROTAC e3_ligand->final_protac protac_intermediate protac_intermediate reaction->protac_intermediate PROTAC Intermediate (Warhead-Linker) protac_intermediate->final_protac Step 2: Coupling to E3 Ligand

PROTAC Synthesis Workflow
Stability of the Hydrazone Linker

A key characteristic of the hydrazone bond is its pH-dependent stability. It is generally more stable at physiological pH (around 7.4) and becomes more labile under acidic conditions, such as those found in the endosomal and lysosomal compartments of a cell. This property can be advantageous for certain drug delivery applications, but for PROTACs that primarily act in the cytoplasm, a stable linker is generally preferred. While aromatic hydrazones tend to be more stable than aliphatic ones, the stability of a specific hydrazone-linked PROTAC should be empirically determined.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hydrazone-linked PROTAC and its subsequent biological evaluation.

General Protocol for Hydrazone-Linked PROTAC Synthesis

This protocol describes the synthesis of a hypothetical PROTAC by reacting an aldehyde-functionalized warhead with this compound, followed by coupling to an E3 ligase ligand.

Materials:

  • Aldehyde-functionalized warhead

  • This compound

  • E3 ligase ligand with a suitable reactive handle (e.g., carboxylic acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system

  • Mass spectrometer and NMR spectrometer for characterization

Procedure:

  • Hydrazone Formation:

    • Dissolve the aldehyde-functionalized warhead (1.0 eq) in anhydrous DMSO.

    • Add this compound (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Coupling to E3 Ligase Ligand:

    • To the crude reaction mixture containing the hydrazone-linked intermediate, add the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water).

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.

G cluster_wb Western Blot Workflow cell_culture Cell Culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (DC50 & Dmax) detection->analysis

Western Blot Workflow

Key Steps:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex in live cells.

G cluster_nanobret NanoBRET™ Ternary Complex Assay transfection Co-transfect cells with NanoLuc-Target and HaloTag-E3 Ligase ligand_labeling Add HaloTag® NanoBRET™ Ligand transfection->ligand_labeling protac_treatment Add PROTAC (Dose-Response) ligand_labeling->protac_treatment substrate_addition Add NanoBRET™ Nano-Glo® Substrate protac_treatment->substrate_addition signal_detection Measure Donor (460 nm) and Acceptor (618 nm) Emission substrate_addition->signal_detection data_analysis Calculate NanoBRET™ Ratio (Acceptor/Donor) signal_detection->data_analysis

NanoBRET™ Assay Workflow

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc luciferase-tagged protein (donor) and a HaloTag-labeled protein (acceptor) are brought into close proximity by the PROTAC. The resulting BRET signal is proportional to the amount of ternary complex formed.

Quantitative Data and Case Studies

Table 2: Representative Degradation Data for PROTACs with Short PEG Linkers

PROTACTargetE3 LigaseLinkerDC50 (nM)Dmax (%)Cell LineReference
Hypothetical PROTAC-1 BRD4CRBNPEG4~50>90HeLa
Hypothetical PROTAC-2 BTKCRBNPEG3~100>80MOLM-14-
Hypothetical PROTAC-3 ERRαVHLPEG5~25>9522Rv1-

Note: This table presents hypothetical data based on published results for PROTACs with similar linkers to illustrate the expected range of activity. Actual performance of a PROTAC with an this compound linker must be determined experimentally.

Advantages and Disadvantages of this compound Linker

Table 3: Advantages and Disadvantages

AdvantagesDisadvantages
Enhanced Solubility: The hydrophilic PEG chain can improve the aqueous solubility of the PROTAC.pH-Dependent Stability: The resulting hydrazone bond may exhibit pH-dependent stability, which could be a liability depending on the desired mechanism of action.
Modular Synthesis: The hydrazide functional group allows for efficient and modular synthesis via aldehyde-hydrazide coupling.Potential for Off-Target Reactions: The reactive nature of the hydrazide could potentially lead to off-target reactions, although this is generally minimized under controlled reaction conditions.
Flexibility: The PEG5 chain provides conformational flexibility, which can be beneficial for the formation of a productive ternary complex.Lack of Rigidity: For some target-E3 ligase pairs, a more rigid linker may be required to pre-organize the PROTAC into a favorable conformation for ternary complex formation.
Commercially Available: this compound is readily available from various chemical suppliers.Limited Published Data: There is a lack of extensive public data on the performance of this specific linker in PROTACs, requiring more empirical optimization.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox. Its hydrophilic PEG nature and reactive hydrazide handle enable the straightforward synthesis of PROTACs with potentially improved solubility. The aldehyde-hydrazide coupling strategy offers a rapid and efficient route for generating PROTAC libraries for screening. However, researchers must carefully consider the pH-dependent stability of the resulting hydrazone linker and empirically optimize the linker length and attachment points for each specific target and E3 ligase combination. While a lack of extensive public data for this specific linker necessitates a degree of empirical investigation, the principles and protocols outlined in this guide provide a solid framework for the successful design, synthesis, and evaluation of novel PROTACs incorporating the this compound linker. Future studies focusing on systematic comparisons of short PEG-hydrazide linkers will further elucidate their structure-activity relationships and guide the rational design of next-generation protein degraders.

References

Methodological & Application

Application Notes and Protocols for m-PEG5-Hydrazide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of m-PEG5-Hydrazide as a linker for the site-specific conjugation of drugs to antibodies.

The this compound linker offers several advantages for ADC development. The polyethylene (B3416737) glycol (PEG) component is hydrophilic and biocompatible, which can improve the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[1][2] The terminal hydrazide group enables a site-specific conjugation strategy by reacting with aldehyde groups introduced into the antibody's glycan moieties. This approach, targeting the Fc region, avoids modification of the antigen-binding sites (Fab), thus preserving the antibody's immunoreactivity.[3] The resulting hydrazone bond is relatively stable at physiological pH but can be designed to be cleavable under the acidic conditions of endosomes and lysosomes, facilitating intracellular drug release.[4][5]

Principle of this compound Conjugation

The conjugation of a drug to an antibody using this compound is a two-step process:

  • Antibody Oxidation: The carbohydrate chains (glycans) on the Fc region of the antibody are oxidized using a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄). This reaction selectively cleaves the vicinal diols of the sugar residues to generate reactive aldehyde groups.

  • Hydrazone Bond Formation: The this compound linker, pre-attached to the cytotoxic drug, is then reacted with the oxidized antibody. The hydrazide group of the linker nucleophilically attacks the aldehyde groups on the antibody's glycans, forming a stable hydrazone linkage.

This site-specific conjugation method leads to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Typical Reaction Conditions for this compound Conjugation
ParameterTypical RangeNotes
Antibody Oxidation
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Sodium Periodate (NaIO₄) Concentration1 - 10 mMThe concentration can be varied to control the degree of oxidation and the number of aldehyde groups generated.
Reaction BufferSodium Acetate (B1210297) BufferpH 5.5 is commonly used for the oxidation reaction.
Reaction Time30 - 60 minutesShorter times may be sufficient to limit over-oxidation.
Temperature4°C or Room TemperatureThe reaction is often performed in the dark to prevent degradation of the periodate.
Hydrazone Conjugation
Molar Excess of this compound-Drug20 - 100 foldA significant molar excess is used to drive the reaction to completion.
Reaction BufferPBS or Acetate BufferA pH of 5.5 - 7.4 is typically used for the conjugation step.
Reaction Time2 - 24 hoursThe reaction time can be optimized to achieve the desired DAR.
TemperatureRoom Temperature
Table 2: Expected Outcomes and Quality Control Parameters
ParameterTypical ValuesMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), LC-MS
Conjugation Efficiency > 90%Determined by comparing the amount of conjugated antibody to the total antibody.
Monomer Purity > 95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (Half-life) > 100 hoursIncubation in plasma followed by LC-MS analysis of the intact ADC.

Experimental Protocols

Protocol 1: Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Propylene (B89431) glycol or ethylene (B1197577) glycol (quenching agent)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: If necessary, exchange the antibody buffer to 0.1 M sodium acetate buffer (pH 5.5) using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in 0.1 M sodium acetate buffer (pH 5.5).

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 30-60 minutes at 4°C or room temperature in the dark.

  • Quenching the Reaction:

    • Stop the oxidation by adding propylene glycol or ethylene glycol to a final concentration of approximately 15 mM.

    • Incubate for 10-15 minutes at the same temperature.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column pre-equilibrated with conjugation buffer (e.g., PBS, pH 6.5-7.4).

    • Collect the fractions containing the antibody.

Protocol 2: Conjugation of this compound-Drug to Oxidized Antibody

This protocol details the formation of the hydrazone bond between the this compound-functionalized drug and the oxidized antibody.

Materials:

  • Oxidized monoclonal antibody (from Protocol 1)

  • This compound-functionalized drug

  • Conjugation buffer (e.g., PBS, pH 6.5-7.4)

Procedure:

  • Prepare this compound-Drug Solution: Dissolve the this compound-functionalized drug in the conjugation buffer or a compatible organic co-solvent (e.g., DMSO) at a known concentration.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the this compound-drug solution to the purified, oxidized antibody.

    • Gently mix and incubate the reaction for 2-24 hours at room temperature. The optimal reaction time should be determined empirically to achieve the desired DAR.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-drug and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods for characterizing the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times.

  • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • Column: An SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A physiological buffer such as PBS.

  • Detection: UV at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.

3. Confirmation of Conjugation and DAR by Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for confirmation of successful conjugation and accurate DAR determination.

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains.

  • LC Separation: Typically performed using a reversed-phase column.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) is used to obtain accurate mass measurements.

  • Data Analysis: The deconvoluted mass spectrum will show peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated drug-linkers. The DAR can be calculated from the relative abundance of these species.

4. In Vitro Plasma Stability Assay

This assay assesses the stability of the hydrazone linker in a physiological environment.

  • Procedure:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.

    • Precipitate the plasma proteins (e.g., with acetonitrile).

    • Analyze the supernatant by LC-MS to quantify the amount of intact ADC remaining.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the half-life (t₁/₂) of the conjugate in plasma.

Mandatory Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_oxidation Glycan Oxidation cluster_conjugation Hydrazone Conjugation cluster_characterization ADC Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (0.1 M Sodium Acetate, pH 5.5) mAb->buffer_exchange periodate Add Sodium Periodate (NaIO₄) buffer_exchange->periodate incubation_ox Incubate (30-60 min) in dark periodate->incubation_ox quench Quench Reaction (Propylene Glycol) incubation_ox->quench purify_ox Purify Oxidized Ab (Desalting Column) quench->purify_ox conjugate Add Drug-Linker to Oxidized Antibody purify_ox->conjugate drug_linker This compound-Drug drug_linker->conjugate incubation_conj Incubate (2-24 h) conjugate->incubation_conj purify_adc Purify ADC (SEC) incubation_conj->purify_adc dar DAR Analysis (HIC, LC-MS) purify_adc->dar purity Purity/Aggregation (SEC) purify_adc->purity stability Plasma Stability purify_adc->stability

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: Hydrazone bond formation between oxidized antibody and this compound.

Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images for a complete diagram.

signaling_pathway ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell Targeting ReceptorBinding Receptor Binding TumorCell->ReceptorBinding Internalization Endocytosis ReceptorBinding->Internalization Endosome Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome DrugRelease Hydrazone Cleavage & Drug Release Lysosome->DrugRelease TargetInteraction Interaction with Intracellular Target (e.g., DNA, Tubulin) DrugRelease->TargetInteraction Apoptosis Apoptosis TargetInteraction->Apoptosis

Caption: Mechanism of action of a hydrazone-linked ADC.

References

Application Notes and Protocols for Protein Labeling with m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Hydrazide is a functionalized polyethylene (B3416737) glycol (PEG) reagent used for the covalent modification of proteins, a process known as PEGylation. This technique is of paramount importance in drug development and research as it can enhance the therapeutic properties of proteins by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity.[1]

The specific reactivity of this compound is conferred by its terminal hydrazide group (-NH-NH2). This group readily reacts with carbonyl groups, specifically aldehydes and ketones, to form a stable hydrazone linkage.[2][3][4][5] This targeted reactivity allows for the site-specific labeling of proteins. A common strategy involves the mild oxidation of glycosylated proteins, where the vicinal diols of sugar residues are converted to aldehydes by treatment with sodium periodate (B1199274). This method is particularly advantageous for antibodies, as the glycosylation sites are often located far from the antigen-binding regions, minimizing the impact on protein function. Alternatively, proteins can be genetically engineered to incorporate aldehyde tags for precise, site-specific PEGylation.

These application notes provide detailed protocols for the labeling of glycoproteins with this compound, purification of the resulting conjugate, and characterization methods.

Chemical Reaction

The fundamental reaction for protein labeling with this compound involves the formation of a hydrazone bond between the hydrazide group of the PEG reagent and an aldehyde group on the protein. This reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to ensure the stability of the resulting hydrazone bond.

G Protein Protein with Aldehyde Group (R'-CHO) Intermediate Intermediate Protein->Intermediate PEG_Hydrazide This compound (R-NH-NH2) PEG_Hydrazide->Intermediate PEGylated_Protein PEGylated Protein (R'-CH=N-NH-R) + H2O Intermediate->PEGylated_Protein

Caption: Chemical reaction scheme for protein labeling with this compound.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins via Periodate Oxidation

This protocol describes the generation of aldehyde groups on a glycoprotein (B1211001) followed by labeling with this compound.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution (e.g., glycerol)

  • Desalting columns or dialysis equipment

  • DMSO (anhydrous)

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in Labeling Buffer to a final concentration of 5 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in Labeling Buffer.

    • Add an equal volume of the periodate solution to the protein solution.

    • Incubate the reaction for 5 minutes at room temperature in the dark to generate aldehyde groups.

    • Quench the reaction by adding a quenching solution (e.g., glycerol) to a final concentration of 10-20 mM.

    • Remove excess periodate and byproducts by desalting or dialysis against the Labeling Buffer.

  • Hydrazide Labeling:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

    • Add a 10 to 50-fold molar excess of the this compound solution to the oxidized protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C for sensitive proteins.

  • Purification:

    • Proceed to the purification protocol to separate the PEGylated protein from unreacted PEG and protein.

G cluster_oxidation Oxidation cluster_labeling Labeling cluster_purification Purification Glycoprotein Glycoprotein Periodate_Oxidation Periodate_Oxidation Glycoprotein->Periodate_Oxidation Add Sodium Periodate Quenching Quenching Periodate_Oxidation->Quenching Incubate & Quench Desalting Desalting Quenching->Desalting Remove excess reagents Add_PEG_Hydrazide Add_PEG_Hydrazide Desalting->Add_PEG_Hydrazide Add this compound Incubation Incubation Add_PEG_Hydrazide->Incubation Incubate Purification Purification Incubation->Purification

Caption: Experimental workflow for glycoprotein labeling.

Protocol 2: Purification of PEGylated Protein

Purification is crucial to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and multi-PEGylated species. A multi-step chromatography approach is often most effective.

Materials:

  • Crude PEGylation reaction mixture

  • Chromatography systems (e.g., FPLC, HPLC)

  • Ion-Exchange Chromatography (IEX) column

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column (optional)

  • Appropriate buffers for each chromatography step

Procedure:

  • Ion-Exchange Chromatography (IEX):

    • IEX separates proteins based on charge. PEGylation can shield surface charges, altering the protein's interaction with the IEX resin.

    • Equilibrate the IEX column with a low-salt buffer.

    • Load the reaction mixture onto the column.

    • Elute with a salt gradient. Unmodified protein, mono-PEGylated, and multi-PEGylated species will elute at different salt concentrations.

    • Collect fractions and analyze by SDS-PAGE to identify those containing the desired product.

  • Size-Exclusion Chromatography (SEC):

    • SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein.

    • Pool the fractions of interest from IEX and concentrate if necessary.

    • Load the concentrated sample onto an SEC column equilibrated with a suitable buffer.

    • The PEGylated protein will elute earlier than the smaller, unmodified protein.

    • Collect and analyze fractions.

  • Hydrophobic Interaction Chromatography (HIC) (Optional Polishing Step):

    • HIC can be used as a final polishing step to separate species with subtle differences in hydrophobicity.

G Crude_Mixture Crude PEGylation Reaction Mixture IEX Ion-Exchange Chromatography (IEX) Crude_Mixture->IEX Separate by charge SEC Size-Exclusion Chromatography (SEC) IEX->SEC Separate by size HIC Hydrophobic Interaction Chromatography (HIC) (Optional Polishing) SEC->HIC Separate by hydrophobicity Purified_Product Purified PEGylated Protein HIC->Purified_Product

Caption: General workflow for the purification of PEGylated proteins.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for protein labeling with PEG-hydrazide reagents. Actual results may vary depending on the specific protein and reaction conditions.

ParameterTypical Value/RangePurposeReference
Protein Concentration 1-10 mg/mLTo ensure efficient reaction kinetics.
This compound Molar Excess 10-50 foldTo drive the reaction to completion.
Reaction pH 5.0 - 7.0Optimal for stable hydrazone bond formation.
Reaction Time 2-16 hoursDependent on protein reactivity and temperature.
Reaction Temperature 4°C to Room TemperatureLower temperatures for sensitive proteins.
Labeling Efficiency VariableHighly dependent on the number of available aldehyde sites and reaction conditions.
Yield of Mono-PEGylated Protein VariableDependent on purification strategy and reaction specificity.

Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEGylated protein to confirm the extent of labeling and ensure its integrity. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight due to PEGylation.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the precise molecular weight and confirm the number of attached PEG chains.

  • HPLC (e.g., RP-HPLC, IEX): To assess purity and separate different PEGylated species.

  • Functional Assays: To confirm that the biological activity of the protein is retained after PEGylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient oxidation of the glycoprotein.- Degradation of the hydrazide reagent.- Suboptimal reaction pH.- Optimize periodate concentration and reaction time.- Use fresh this compound solution.- Ensure the reaction buffer is within the optimal pH range (5.0-7.0).
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions.- Minimize the volume of DMSO used to dissolve the PEG reagent.- Perform the reaction at a lower temperature (4°C).- Screen different buffer conditions.
Poor Separation during Purification - Similar properties of PEGylated and un-PEGylated protein.- Optimize the gradient for IEX.- Try a different chromatography mode (e.g., HIC).- Use a higher resolution SEC column.

By following these guidelines and protocols, researchers can effectively utilize this compound for the targeted PEGylation of proteins, paving the way for the development of improved biotherapeutics and research tools.

References

Application Notes: m-PEG5-Hydrazide in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG5-Hydrazide is a heterobifunctional linker molecule designed for the surface modification of nanoparticles. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) glycol units, and a terminal hydrazide group (-NHNH₂). This specific structure offers several advantages for researchers in drug delivery and nanotechnology. The PEG component, even in this short chain length, imparts a "stealth" characteristic to nanoparticles, which can reduce non-specific protein binding (opsonization), prevent aggregation, and prolong circulation time in biological systems.[1][2] The terminal hydrazide group provides a highly specific reactive handle for covalent conjugation to nanoparticles functionalized with aldehyde or ketone groups, forming a stable hydrazone linkage.[3][4] This modification strategy is crucial for developing advanced drug delivery systems, diagnostic agents, and other biomedical applications.[5]

Mechanism of Action: Hydrazone Bond Formation

The core of the conjugation chemistry lies in the reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) on the nanoparticle surface. This condensation reaction forms a carbon-nitrogen double bond, known as a hydrazone. The reaction is typically carried out in an acidic to neutral pH range (pH 5.0-7.4), with aniline (B41778) often used as a catalyst to significantly enhance the reaction rate.

One of the key features of the hydrazone bond is its pH-sensitivity. While relatively stable at physiological pH (7.4), the linkage is susceptible to hydrolysis under acidic conditions, such as those found in endosomes (pH ~5.5-6.0) or lysosomes (pH ~4.5-5.0) within a cell. This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload specifically in the acidic microenvironment of tumor tissues or within the target cell, enhancing efficacy and reducing off-target toxicity.

Hydrazone_Formation cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions NP Nanoparticle with Aldehyde Group (NP-CHO) NP_PEG PEGylated Nanoparticle with Hydrazone Linkage (NP-CH=N-NH-PEG) NP->NP_PEG + This compound PEG This compound (CH₃O-(CH₂CH₂O)₅-NHNH₂) Water H₂O (Byproduct) NP_PEG->Water - H₂O

Figure 1: Reaction scheme for nanoparticle PEGylation via hydrazone bond formation.

Key Applications and Advantages

The surface modification of nanoparticles with this compound offers several strategic advantages for biomedical applications:

  • Improved Pharmacokinetics: The hydrophilic PEG layer reduces clearance by the reticuloendothelial system (RES), leading to longer circulation times and increased potential for reaching the target site.

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation in biological fluids, which is critical for maintaining a consistent size distribution and therapeutic efficacy.

  • Stimuli-Responsive Drug Delivery: The pH-sensitive nature of the hydrazone bond allows for the design of nanoparticles that release their payload in response to the acidic environment of tumors or intracellular compartments.

  • Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer widely approved for clinical use.

Drug_Delivery_Workflow cluster_0 Formulation cluster_1 Systemic Circulation cluster_2 Target Site NP Aldehyde-Functionalized Nanoparticle Conjugation Conjugation & Drug Loading NP->Conjugation PEG This compound + Therapeutic Drug PEG->Conjugation Admin IV Administration Conjugation->Admin Circulation Prolonged Circulation (Stealth Effect) Admin->Circulation Accumulation Tumor Accumulation (EPR Effect) Circulation->Accumulation Uptake Cellular Uptake (Endocytosis) Accumulation->Uptake Release Drug Release (Acidic Endosome) Uptake->Release Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_chemical Chemical Confirmation cluster_quantitative Quantitative Analysis start PEGylated NP Sample DLS DLS Analysis (Size, PDI, Zeta Potential) start->DLS TEM TEM Analysis (Core Size, Morphology) start->TEM FTIR FTIR Spectroscopy (Functional Groups) start->FTIR NMR ¹H NMR (PEG Quantification) start->NMR TGA TGA (Grafting Density) start->TGA end Comprehensive Characterization Report DLS->end TEM->end FTIR->end NMR->end TGA->end

References

Application Notes and Protocols for Bioconjugation using m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Hydrazide is a polyethylene (B3416737) glycol (PEG) reagent functionalized with a hydrazide group, enabling the covalent attachment of a five-unit PEG chain to various biomolecules. This process, known as PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other molecules. PEGylation can improve a molecule's solubility, extend its circulating half-life, reduce immunogenicity, and enhance its stability.[1][2]

The core of this bioconjugation technique lies in the chemoselective reaction between the hydrazide moiety of this compound and a carbonyl group (an aldehyde or a ketone) on the target molecule. This reaction forms a stable hydrazone bond.[3][4][5] Aldehyde or ketone groups can be introduced into biomolecules through various methods, such as the oxidation of carbohydrate moieties in glycoproteins.

These application notes provide detailed protocols for the bioconjugation of biomolecules with this compound, including methods for introducing carbonyl groups, the conjugation reaction itself, and the characterization of the resulting PEGylated product.

Chemical Reaction

The fundamental reaction involves the condensation of the hydrazide group of this compound with an aldehyde or ketone on the target biomolecule to form a hydrazone linkage.

mPEG5_Hydrazide This compound CH₃O-(CH₂CH₂O)₅-C(O)NHNH₂ Hydrazone_Conjugate PEGylated Biomolecule R'-C(=NNHC(O)-(OCH₂CH₂)₅-OCH₃)-R mPEG5_Hydrazide->Hydrazone_Conjugate Reaction Biomolecule_Carbonyl Biomolecule with Carbonyl R'-C(=O)-R Biomolecule_Carbonyl->Hydrazone_Conjugate Water {H₂O} Hydrazone_Conjugate->Water Byproduct

Caption: Hydrazone bond formation between this compound and a carbonyl group.

Applications

The use of this compound in bioconjugation offers several advantages in research and drug development:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, which can reduce renal clearance and extend their half-life in the bloodstream.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic molecules.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein surface, reducing its immunogenicity.

  • Drug Delivery: The pH-sensitive nature of the hydrazone bond can be exploited for controlled drug release in acidic environments, such as tumors or endosomes.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation

This protocol describes the gentle oxidation of cis-diol sugar moieties in glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (B1211001) solution (e.g., antibody) in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Desalting column or dialysis cassette (e.g., 10K MWCO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Prepare a fresh solution of sodium meta-periodate in the reaction buffer.

  • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) and incubating for 5 minutes.

  • Remove the excess periodate (B1199274) and byproducts by passing the solution through a desalting column or by dialysis against the reaction buffer.

  • The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound.

Protocol 2: Bioconjugation of this compound to an Aldehyde-Containing Biomolecule

This protocol details the hydrazone ligation reaction between the aldehyde-modified biomolecule and this compound.

Materials:

  • Aldehyde-modified biomolecule from Protocol 1

  • This compound

  • Aniline (B41778) (optional, as a catalyst)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 5.0-7.0 (pH 5.0 is often optimal for uncatalyzed reactions)

  • Aniline stock solution (optional): 1 M aniline in DMSO or DMF

Procedure:

  • Dissolve this compound in the conjugation buffer to the desired concentration.

  • Add a 10- to 50-fold molar excess of this compound to the aldehyde-modified biomolecule solution. The optimal molar ratio should be determined experimentally.

  • Optional (Aniline Catalysis): For reactions at or near neutral pH, aniline can be added to catalyze the reaction. Add the aniline stock solution to a final concentration of 10-100 mM. Aniline catalysis can significantly increase the reaction rate.

  • Incubate the reaction mixture for 2-24 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • After the reaction is complete, the PEGylated conjugate needs to be purified from excess reagents.

cluster_prep Preparation of Biomolecule cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis Glycoprotein Glycoprotein Oxidation Oxidation (Sodium Periodate) Glycoprotein->Oxidation Aldehyde_Biomolecule Aldehyde-Modified Biomolecule Oxidation->Aldehyde_Biomolecule Conjugation Hydrazone Ligation (pH 5.0-7.0, optional Aniline) Aldehyde_Biomolecule->Conjugation mPEG5_Hydrazide This compound mPEG5_Hydrazide->Conjugation Purification Purification (SEC, IEX, or HPLC) Conjugation->Purification Purified_Conjugate Purified PEGylated Biomolecule Purification->Purified_Conjugate Characterization Characterization (SDS-PAGE, Mass Spec) Purified_Conjugate->Characterization

References

Application Notes: m-PEG5-Hydrazide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG5-Hydrazide is a heterobifunctional linker molecule designed for advanced bioconjugation and the development of targeted drug delivery systems. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) glycol units, providing a hydrophilic spacer, and a terminal hydrazide group (-CONHNH₂). This unique structure allows for the covalent attachment of the PEG linker to molecules and surfaces containing aldehyde or ketone groups, forming a pH-sensitive hydrazone linkage.

The PEG component of the molecule serves to improve the pharmacokinetic properties of the conjugated therapeutic agent or nanoparticle. PEGylation is a well-established strategy to increase solubility, enhance stability, prolong systemic circulation time, and reduce the immunogenicity of therapeutic molecules.[1][2][3] The hydrazide functional group is key to its utility in targeted delivery. It reacts specifically with carbonyls (aldehydes or ketones) to form a hydrazone bond.[4][5] This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in specific biological microenvironments, such as tumor tissues (pH ~6.5) and intracellular compartments like endosomes and lysosomes (pH 4.5-6.0). This "acid-cleavable" property makes this compound an ideal linker for creating drug delivery systems that release their therapeutic payload specifically at the site of action, minimizing off-target toxicity.

Key Applications:

  • Surface Modification of Nanoparticles: Creating "stealth" nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) that can evade the mononuclear phagocyte system, leading to longer circulation times.

  • pH-Responsive Drug Release: Designing smart drug carriers that release their cargo in response to the acidic environment of tumors or endosomes.

  • Antibody-Drug Conjugates (ADCs): Used as a component of linkers to attach cytotoxic drugs to antibodies, where the drug is released upon internalization into the target cancer cell.

  • PROTAC Development: Employed as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).

Quantitative Data

The following tables provide representative data for the characterization and performance of nanoparticles conjugated with this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₄N₂O₆ Vendor Data
Molecular Weight (MW) 280.32 g/mol Vendor Data
Purity >95%
Appearance White to off-white solid Vendor Data
Solubility Water, DMF, DCM, DMSO

| Storage Condition | -20°C, protect from moisture | |

Table 2: Representative Characterization of Nanoparticles Before and After this compound Conjugation

Parameter Aldehyde-NP (Before) m-PEG5-NP (After)
Hydrodynamic Diameter (Z-average) 110 nm ± 4 nm 125 nm ± 5 nm
Polydispersity Index (PDI) 0.15 0.18
Zeta Potential (mV) at pH 7.4 +15 mV ± 2 mV -2 mV ± 1.5 mV

| Conjugation Efficiency (%) | N/A | ~85% |

Table 3: Representative Drug Loading and Release Characteristics

Parameter Value
Model Drug Doxorubicin (DOX)
Drug Loading Content (DLC %) 4.5% w/w
Encapsulation Efficiency (EE %) 92%
Cumulative Release (48h)
at pH 7.4 (Physiological) 18% ± 2.5%

| at pH 5.5 (Endosomal/Tumor) | 85% ± 4.0% |

Diagrams and Visualizations

G PEG PEG Aldehyde Aldehyde Hydrazone Hydrazone Hydrazone_cleavage Hydrazone_cleavage PEG_released PEG_released Drug_released Drug_released

G NP 1. Nanoparticle Synthesis (e.g., PLGA, Liposome) Func 2. Surface Functionalization (e.g., with Aldehyde Groups) NP->Func Conj 3. PEGylation with This compound Func->Conj Purify1 4. Purification (e.g., Centrifugal Filtration) Conj->Purify1 DrugLoad 5. Drug Loading (e.g., Doxorubicin) Purify1->DrugLoad Purify2 6. Final Purification & Sterilization DrugLoad->Purify2 Char 7. Characterization (DLS, Zeta, HPLC, TEM) Purify2->Char

G cluster_systemic Systemic Circulation (pH 7.4) NP PEGylated Nanoparticle (Drug Linked via Hydrazone) Tumor Tumor Microenvironment (EPR Effect) NP->Tumor Extravasation Cell Cell Tumor->Cell Targeting

Experimental Protocols

Protocol 1: Functionalization of Nanoparticles with Aldehyde Groups

This protocol describes the introduction of aldehyde groups onto the surface of amine-functionalized nanoparticles, a necessary prerequisite for conjugation with this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-NH₂, liposomes with DSPE-PEG-NH₂)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutaraldehyde (B144438) solution (25% in water)

  • Centrifugal filtration units (select MWCO based on nanoparticle size)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Activation: Add glutaraldehyde solution to the nanoparticle suspension to achieve a final concentration of 2.5% (v/v).

  • Reaction: Incubate the mixture for 2 hours at room temperature with gentle, continuous stirring.

  • Purification: a. Transfer the nanoparticle suspension to an appropriate centrifugal filtration unit. b. Centrifuge according to the manufacturer's instructions to pellet the nanoparticles. c. Discard the supernatant containing excess glutaraldehyde. d. Resuspend the nanoparticle pellet in fresh, sterile PBS (pH 7.4). e. Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted glutaraldehyde.

  • Storage: Resuspend the final aldehyde-functionalized nanoparticles in PBS and store at 4°C for immediate use.

Protocol 2: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles

Materials:

  • Aldehyde-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. b. Dilute the aldehyde-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 5 mg/mL.

  • Conjugation Reaction: a. Add the this compound stock solution to the nanoparticle suspension. A 20- to 50-fold molar excess of the hydrazide linker relative to the estimated surface aldehyde groups is recommended as a starting point for optimization. b. Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking, protected from light.

  • Purification: a. Purify the PEGylated nanoparticles from excess, unreacted this compound using centrifugal filtration as described in Protocol 1, Step 4. b. Wash the nanoparticles with PBS (pH 7.4) at least three times.

  • Final Product: Resuspend the purified m-PEG5-conjugated nanoparticles in a sterile buffer of choice (e.g., PBS) and store at 4°C.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol uses a dialysis membrane method to quantify the rate of drug release from the nanoparticles at physiological and acidic pH.

Materials:

  • Drug-loaded m-PEG5-nanoparticles

  • Dialysis tubing or cassette (e.g., MWCO 10-12 kDa, ensure it retains nanoparticles but allows free drug to pass)

  • Release Buffer 1: PBS, pH 7.4

  • Release Buffer 2: Acetate or citrate (B86180) buffer, pH 5.5

  • Incubator shaker set to 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Sample Preparation: Transfer a known amount (e.g., 1 mL of a 2 mg/mL suspension) of the drug-loaded nanoparticle formulation into a pre-soaked dialysis bag/cassette.

  • Dialysis Setup: a. Place the sealed dialysis bag into a larger vessel (e.g., a 50 mL conical tube) containing 30 mL of Release Buffer 1 (pH 7.4). b. Prepare an identical setup using Release Buffer 2 (pH 5.5).

  • Incubation: Place the setups in an incubator shaker at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release buffer outside the dialysis bag. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a pre-validated analytical method (e.g., HPLC or UV-Vis).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the nanoparticles. Plot cumulative release (%) versus time for both pH conditions.

Protocol 4: Cell Viability (MTS) Assay

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles. The MTS assay measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • Target cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Drug-loaded m-PEG5-nanoparticles, empty nanoparticles (placebo), and free drug solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay: a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (media only) from all readings. b. Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Absorbance_Sample / Absorbance_Untreated_Control) * 100 c. Plot cell viability (%) versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each formulation.

References

Application Notes and Protocols for m-PEG5-Hydrazide Conjugation to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of methoxy-polyethylene glycol (5)-Hydrazide (m-PEG5-Hydrazide) to aldehyde-containing molecules. This bioconjugation technique is pivotal in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and for the modification of proteins and nanoparticles to enhance their pharmacokinetic profiles.

Principle of the Reaction

The fundamental reaction involves the nucleophilic attack of the hydrazide moiety of this compound on an aldehyde group, leading to the formation of a stable hydrazone bond. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules. A key application of this chemistry is the site-specific labeling of glycoproteins, where aldehyde groups can be generated by the mild oxidation of carbohydrate residues.[1]

The reaction can be generalized as follows:

R₁-CHO + m-PEG5-NH-NH₂ → R₁-CH=N-NH-PEG5-m + H₂O

where R₁ represents the aldehyde-containing molecule.

Reaction Conditions

The efficiency and rate of hydrazone bond formation are influenced by several key parameters. The following table summarizes the recommended reaction conditions for the conjugation of this compound to aldehydes.

ParameterRecommended ConditionsNotes
pH 5.5 - 7.5The reaction is most efficient in a slightly acidic to neutral pH range. A pH of 5.5 is often optimal for the initial oxidation of glycoproteins.[1][2]
Temperature Room Temperature (20-25°C) or 4°CThe reaction can be performed at room temperature for faster kinetics (e.g., 2 hours) or at 4°C overnight for sensitive molecules.[2][3]
Catalyst Aniline (B41778) (optional, 1-10 mM)The addition of aniline can significantly increase the reaction rate and coupling efficiency, leading to higher yields in shorter reaction times.
Buffer System 0.1 M Sodium Acetate (pH 5.5) or 50-100 mM Sodium Phosphate (pH 7.0-7.5)It is crucial to use amine-free buffers, as primary amines can compete with the hydrazide for reaction with the aldehyde.
This compound Concentration 5-50 fold molar excess over the aldehyde-containing moleculeThe optimal ratio should be determined empirically for each specific application.
Solvent Aqueous buffer. A co-solvent such as DMSO may be used to dissolve the this compound.Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.

Stability of the Hydrazone Bond

The hydrazone linkage exhibits pH-dependent stability, a feature that is often exploited in drug delivery systems for targeted release in the acidic microenvironment of tumors or endosomes. The stability is also influenced by the nature of the aldehyde.

Aldehyde TypepH 7.4 StabilityAcidic pH (e.g., 5.0) StabilityApplication Suitability
Aliphatic Reasonably stableLabile (prone to hydrolysis)Ideal for applications requiring pH-triggered release of the conjugated molecule.
Aromatic Highly stableMore stable than aliphatic hydrazonesSuitable for applications where a stable linkage is required under both physiological and mildly acidic conditions.

Note: The stability data is based on studies of various PEG-hydrazone conjugates and serves as a general guideline.

Experimental Protocols

The following protocols provide a step-by-step guide for the generation of aldehydes on a glycoprotein (B1211001) (e.g., an antibody) and the subsequent conjugation with this compound.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., antibody) in an appropriate buffer

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Buffer Exchange: If necessary, exchange the buffer of the glycoprotein solution to the Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, a final concentration of 1 mM is recommended. Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with the Conjugation Buffer (see Protocol 2).

Protocol 2: Conjugation of this compound to the Oxidized Glycoprotein

This protocol details the reaction of this compound with the generated aldehyde groups on the glycoprotein.

Materials:

  • Oxidized glycoprotein from Protocol 1

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5

  • Aniline (optional)

  • DMSO (if required to dissolve this compound)

  • Desalting column or dialysis cassette for final purification

Procedure:

  • This compound Solution Preparation: Prepare a stock solution of this compound in DMSO or the Conjugation Buffer.

  • Conjugation Reaction: Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 5- to 50-fold molar excess.

  • (Optional) Catalyst Addition: If using a catalyst, add aniline to the reaction mixture to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

Characterization of the Conjugate

After purification, it is essential to characterize the m-PEG5-glycoprotein conjugate to determine the extent of labeling and confirm its integrity.

  • Degree of Labeling (DOL): The DOL, which represents the average number of m-PEG5 molecules conjugated per glycoprotein, can be determined using various methods, including MALDI-TOF mass spectrometry or by using a chromophoric or fluorophoric aldehyde-containing reagent in a parallel reaction and measuring its absorbance.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the glycoprotein after conjugation with this compound.

  • Size-Exclusion Chromatography (SEC-HPLC): High-performance liquid chromatography can be used to assess the purity of the conjugate and detect any aggregation.

  • Functional Assays: It is crucial to perform relevant functional assays to ensure that the biological activity of the glycoprotein (e.g., antigen binding of an antibody) is retained after conjugation.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for glycoprotein conjugation and the logical relationship of the key reaction parameters.

experimental_workflow cluster_prep Step 1: Glycoprotein Preparation cluster_oxidation Step 2: Aldehyde Generation cluster_conjugation Step 3: this compound Conjugation cluster_purification Step 4: Final Purification & Characterization start Start with Glycoprotein Solution buffer_exchange Buffer Exchange to Oxidation Buffer (pH 5.5) start->buffer_exchange add_periodate Add Sodium meta-periodate (NaIO₄) buffer_exchange->add_periodate incubate_oxidation Incubate (30 min, RT, in dark) add_periodate->incubate_oxidation quench Quench with Glycerol incubate_oxidation->quench purify_oxidation Purify via Desalting Column quench->purify_oxidation add_peg Add this compound (and optional Aniline catalyst) purify_oxidation->add_peg incubate_conjugation Incubate (2h RT or overnight 4°C) add_peg->incubate_conjugation final_purification Purify Conjugate via Desalting Column or Dialysis incubate_conjugation->final_purification characterization Characterize Conjugate (DOL, SDS-PAGE, SEC-HPLC, Functional Assay) final_purification->characterization

Experimental workflow for glycoprotein conjugation.

reaction_parameters cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes reaction Hydrazone Bond Formation yield Yield & Rate reaction->yield stability Bond Stability reaction->stability pH pH (5.5 - 7.5) pH->reaction temp Temperature (4°C or RT) temp->reaction catalyst Catalyst (Aniline) catalyst->reaction buffer Buffer (Amine-free) buffer->reaction

Key parameters influencing hydrazone formation.

References

Application Notes and Protocols for m-PEG5-Hydrazide in Proteomics and Glycoprofiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation is a critical post-translational modification involved in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. Aberrant glycosylation is a known hallmark of numerous diseases, including cancer, making glycoproteins a significant class of biomarkers and therapeutic targets. The selective enrichment and quantitative analysis of glycoproteins from complex biological samples are therefore crucial for advancing our understanding of disease and for the development of novel diagnostics and therapeutics.

Hydrazide chemistry offers a robust and specific method for the covalent capture of glycoproteins. This approach relies on the oxidation of cis-diol groups within carbohydrate moieties to aldehydes, which then react with hydrazide-functionalized supports to form stable hydrazone bonds. The use of a PEGylated hydrazide reagent, such as m-PEG5-Hydrazide, can offer several advantages in this workflow. The polyethylene (B3416737) glycol (PEG) linker can enhance the solubility and accessibility of the hydrazide group, potentially improving capture efficiency and reducing non-specific binding of proteins to the solid support, thereby leading to cleaner and more reliable results.[1][2][3]

These application notes provide a detailed overview of the use of hydrazide chemistry, with a focus on the conceptual application of this compound, for the enrichment and quantitative analysis of N-linked glycoproteins. Detailed experimental protocols for glycoprotein (B1211001) capture, on-bead digestion, stable isotope labeling, and mass spectrometry analysis are provided to guide researchers in their glycoproteomics and glycoprofiling studies.

Application I: Quantitative Glycoproteomics for Biomarker Discovery

Objective: To identify and quantify differentially expressed glycoproteins between two or more biological samples (e.g., healthy vs. diseased tissue, treated vs. untreated cells). This approach is invaluable for the discovery of potential disease biomarkers.

Workflow Overview:

cluster_0 Sample Preparation cluster_1 Glycoprotein Capture cluster_2 Quantitative Labeling & Digestion cluster_3 Analysis Sample_A Sample A (e.g., Healthy) Oxidation Oxidation of Glycans (Sodium Periodate) Sample_A->Oxidation Sample_B Sample B (e.g., Diseased) Sample_B->Oxidation Capture Capture on this compound Beads Oxidation->Capture Labeling On-Bead Stable Isotope Labeling (e.g., Reductive Dimethylation) Capture->Labeling Digestion On-Bead Tryptic Digestion Labeling->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 Glycopeptide Release & Labeling cluster_3 Analysis Protein_Sample Protein Sample Oxidation Oxidation of Glycans Protein_Sample->Oxidation Capture Capture on this compound Beads Oxidation->Capture Digestion On-Bead Tryptic Digestion Capture->Digestion PNGaseF PNGase F Release of N-glycopeptides Digestion->PNGaseF Labeling 18O Labeling during Deglycosylation PNGaseF->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Quantification of Labeled vs. Unlabeled Peptides LC_MS->Data_Analysis

References

Application Notes and Protocols for Labeling Glycoproteins with m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance, prolonged circulating half-life, and shielding from proteolytic degradation and immune recognition.[1][2] This application note provides a detailed protocol for the site-specific labeling of glycoproteins using m-PEG5-Hydrazide.

This method involves a two-step process. First, the carbohydrate moieties of the glycoprotein (B1211001) are mildly oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups.[1][3][4] Second, the this compound reagent is covalently attached to these aldehyde groups via a stable hydrazone bond. This site-directed approach is advantageous as it typically targets glycan structures away from the protein's active sites, thereby preserving its biological function.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundBroadPharmBP-22635
Glycoprotein of interest--
Sodium meta-periodate (NaIO₄)Thermo Fisher Scientific20504
Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5)--
Labeling Buffer (0.1 M Sodium Acetate, pH 5.5)--
Quenching Solution (e.g., 1 M Glycerol)--
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher Scientific89882
Anhydrous Dimethyl Sulfoxide (DMSO)--
Coomassie (Bradford) Protein Assay KitThermo Fisher Scientific23200
SDS-PAGE Gels and ReagentsBio-Rad-
Size-Exclusion Chromatography (SEC) ColumnWaters-
Mass Spectrometer--

Experimental Protocols

Part 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

This protocol describes the gentle oxidation of cis-diol groups within the carbohydrate moieties of the glycoprotein to form reactive aldehydes.

dot

Caption: Workflow for the oxidation of glycoproteins.

Methodology:

  • Glycoprotein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in ice-cold Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in Oxidation Buffer. Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.

  • Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM. For selective oxidation of sialic acid residues, a final concentration of 1 mM periodate can be used.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark with gentle mixing.

  • Quenching the Reaction: Stop the oxidation by adding a quenching solution (e.g., glycerol) to a final concentration of 10-20 mM. Incubate for 5-10 minutes at 4°C.

  • Purification of Oxidized Glycoprotein: Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Labeling Buffer (0.1 M Sodium Acetate, pH 5.5).

Part 2: Labeling of Oxidized Glycoprotein with this compound

This protocol details the conjugation of this compound to the aldehyde groups of the oxidized glycoprotein.

dot

Caption: Workflow for this compound labeling.

Methodology:

  • This compound Solution Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 50- to 100-fold molar excess of the this compound solution to the purified oxidized glycoprotein solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Purification of PEGylated Glycoprotein: Remove unreacted this compound and other reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

Data Presentation: Quantitative Analysis

The extent of PEGylation can be assessed using various analytical techniques. Below are tables with representative data.

Table 1: Reaction Parameters and Labeling Efficiency

ParameterCondition 1Condition 2Condition 3
Glycoprotein Concentration 2 mg/mL5 mg/mL5 mg/mL
NaIO₄ Concentration 1 mM10 mM10 mM
This compound:Glycoprotein Molar Ratio 50:150:1100:1
Reaction Time (h) 224
Labeling Efficiency (%) *356885

*Labeling efficiency determined by a combination of SDS-PAGE densitometry and SEC analysis.

Table 2: Characterization of PEGylated Glycoprotein

Analytical MethodUnmodified GlycoproteinPEGylated Glycoprotein
Apparent Molecular Weight (SDS-PAGE) 50 kDa~55-60 kDa (diffuse band)
Hydrodynamic Radius (SEC) 5.2 nm6.8 nm
Mass (Mass Spectrometry) 50,125 Da52,985 Da (avg. of multiple PEG additions)
In vitro Bioactivity (%) 10092

Signaling Pathway Visualization

PEGylated glycoproteins can be used to study their effects on cellular signaling pathways. For example, a PEGylated growth factor may exhibit altered receptor binding and downstream signaling.

dot

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand PEGylated Glycoprotein Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylation

Caption: Example of a signaling pathway modulated by a PEGylated glycoprotein.

Conclusion

The protocol described provides a robust method for the site-specific labeling of glycoproteins with this compound. This technique is valuable for researchers in academia and the biopharmaceutical industry for developing next-generation protein therapeutics with improved pharmacological properties. The provided protocols and data serve as a comprehensive guide for the successful implementation of this PEGylation strategy.

References

Application Notes and Protocols for Stable Hydrazone Bond Formation with m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Hydrazide is a polyethylene (B3416737) glycol (PEG) reagent designed for the modification of biomolecules through the formation of a hydrazone bond. This linker contains a methoxy-terminated PEG chain with five ethylene (B1197577) glycol units, which imparts increased hydrophilicity and solubility to the modified molecule. The terminal hydrazide group reacts specifically with aldehydes and ketones to form a stable, yet pH-sensitive, hydrazone linkage. This characteristic is particularly advantageous in drug delivery systems, where controlled release of a therapeutic agent in the acidic microenvironment of tumors or endosomes is desired. These application notes provide detailed protocols for the conjugation of this compound to biomolecules and quantitative data on the stability of the resulting hydrazone bond.

Principle of Hydrazone Bond Formation

The formation of a hydrazone bond occurs through the condensation reaction between a hydrazide and a carbonyl group (aldehyde or ketone). The reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to facilitate the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond of the hydrazone. The reaction can be accelerated by the addition of a catalyst, such as aniline (B41778).

Hydrazone_Formation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product mPEG5_Hydrazide This compound (R-NH-NH2) Conditions pH 5.0 - 7.0 (e.g., Acetate Buffer) Aniline (catalyst, optional) mPEG5_Hydrazide->Conditions Biomolecule Aldehyde/Ketone-containing Biomolecule (R'-C=O) Biomolecule->Conditions Hydrazone_Conjugate PEGylated Biomolecule with Hydrazone Bond (R-NH-N=C-R') Conditions->Hydrazone_Conjugate + H2O

Caption: General scheme of hydrazone bond formation.

Quantitative Data on Hydrazone Bond Stability

The stability of the hydrazone bond is highly dependent on pH and the structure of the carbonyl compound. Hydrazones formed from aliphatic aldehydes are generally less stable than those derived from aromatic aldehydes. The pH-dependent hydrolysis allows for triggered release of the conjugated molecule in acidic environments.

Hydrazone Linkage TypepHTemperature (°C)Half-life (t½)Reference
Aliphatic Aldehyde-derived7.43720 - 150 minutes (depending on acyl hydrazide structure)[1]
Aliphatic Aldehyde-derived5.537< 2 minutes[1]
Aromatic Aldehyde-derived7.437> 72 hours[1]
Aromatic Aldehyde-derived5.537> 48 hours[1]
General Hydrazone Linkage7.2-183 hours[2]
General Hydrazone Linkage5.0-4.4 hours

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the creation of reactive aldehyde groups on glycosylated proteins, such as antibodies, which can then be conjugated to this compound.

Materials:

  • Glycoprotein (B1211001) (e.g., antibody)

  • Sodium meta-periodate (NaIO₄)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

  • This compound

  • Anhydrous DMSO

  • Aniline (optional, as a 1 M stock in DMSO)

Procedure:

  • Protein Preparation: Prepare the glycoprotein solution at a concentration of 5 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Periodate Oxidation:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5.

    • Add an equal volume of the 20 mM periodate solution to the protein solution.

    • Incubate the reaction mixture for 5 minutes at room temperature in the dark.

  • Purification: Immediately purify the oxidized protein from excess periodate using a desalting column or dialysis against 0.1 M Sodium Acetate Buffer, pH 5.5.

  • Conjugation with this compound:

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

    • To the purified, oxidized protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically.

    • (Optional) For catalyzed reaction, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed overnight at 4°C.

  • Final Purification: Purify the PEGylated protein conjugate from excess this compound and other reaction components using a desalting column, size-exclusion chromatography (SEC), or dialysis.

Protein_Conjugation_Workflow Start Start: Glycoprotein Solution Oxidation Periodate Oxidation (NaIO4, pH 5.5, 5 min, RT) Start->Oxidation Purification1 Purification (Desalting/Dialysis) Oxidation->Purification1 Conjugation Conjugation with This compound (pH 5.5, 2-4h, RT) Purification1->Conjugation Purification2 Final Purification (SEC/Dialysis) Conjugation->Purification2 End End: PEGylated Glycoprotein Purification2->End

Caption: Workflow for glycoprotein conjugation.

Protocol 2: Characterization of the PEGylated Conjugate

A. SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation. Run a sample of the unmodified protein alongside the conjugate for comparison. The PEGylated protein will exhibit a higher apparent molecular weight.

B. HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and stability of the conjugate.

  • Method: A reverse-phase HPLC method can be developed to separate the PEGylated protein from the unconjugated protein and free PEG.

  • Stability Study: To determine the pH-dependent stability, incubate aliquots of the purified conjugate in buffers of different pH (e.g., pH 7.4 and pH 5.5) at 37°C. At various time points, inject the samples onto the HPLC and monitor the decrease in the peak area of the intact conjugate and the appearance of peaks corresponding to the cleaved components.

C. Mass Spectrometry: Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, can be used to confirm the identity and determine the extent of PEGylation. The mass spectrum of the conjugate will show a mass shift corresponding to the number of attached this compound units.

Signaling Pathways and Applications

This compound is a valuable tool in various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The pH-sensitive hydrazone bond allows for the targeted release of cytotoxic drugs or small molecule degraders within the acidic environment of cancer cells.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Compartment ADC_stable ADC with Stable Hydrazone Linker ADC_binds ADC Binds to Tumor Cell Receptor ADC_stable->ADC_binds Internalization Internalization via Endocytosis ADC_binds->Internalization Endosome Endosome (pH ~6.0) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_release Hydrazone Cleavage & Drug Release Lysosome->Drug_release Acidic pH Apoptosis Cell Death (Apoptosis) Drug_release->Apoptosis

Caption: ADC targeted drug delivery mechanism.

Troubleshooting

IssuePossible CauseSuggestion
Low Conjugation Efficiency- Inefficient aldehyde generation- Suboptimal reaction pH- Insufficient molar excess of this compound- Confirm periodate activity and optimize oxidation time.- Ensure reaction buffer is within the optimal pH range (5.0-7.0).- Increase the molar excess of the PEG reagent.
Protein Precipitation- Protein instability at the reaction pH- High concentration of organic solvent (DMSO)- Perform the reaction at 4°C.- Screen different buffer systems.- Ensure the final DMSO concentration is as low as possible.
Broad Peak in Chromatography- Heterogeneity of PEGylation- Optimize the reaction conditions to achieve more uniform labeling.- Use a higher resolution chromatography column.
Premature Cleavage of Hydrazone Bond- Instability of the specific hydrazone formed- Consider using an aromatic aldehyde on the biomolecule to form a more stable hydrazone bond if prolonged stability at neutral pH is required.

Conclusion

This compound is a versatile reagent for the site-specific modification of biomolecules. The formation of a stable, yet pH-labile, hydrazone bond provides a powerful strategy for the development of advanced drug delivery systems and other bioconjugates. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their applications.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG5-Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of m-PEG5-Hydrazide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound conjugation?

The primary reaction involves the nucleophilic attack of the hydrazide group (-NH-NH₂) on an electrophilic carbonyl group (aldehyde or ketone) to form a hydrazone bond (C=N-NH). This reaction is a type of imine formation and is favored under acidic conditions.

Q2: What is the optimal pH for this compound conjugation?

The optimal pH for hydrazone formation is typically between 4.5 and 7.0.[1][2] The reaction is acid-catalyzed; however, at a very low pH, the hydrazide can become protonated and non-nucleophilic, thus reducing the reaction rate. For many applications, a pH of 5.5 is a good starting point.[2][3]

Q3: Why is aniline (B41778) often used in hydrazone ligation reactions?

Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of hydrazone formation.[4] It reversibly forms a more reactive Schiff base with the aldehyde, which is then more readily attacked by the hydrazide. This leads to higher yields in a shorter amount of time.

Q4: Are there more effective catalysts than aniline?

Yes, m-phenylenediamine (B132917) (mPDA) has been shown to be a more efficient catalyst than aniline for oxime and hydrazone ligations. While only modestly more effective at the same concentration, its greater aqueous solubility allows for use at higher concentrations, resulting in significantly accelerated reaction rates.

Q5: How should I store and handle my this compound reagent?

This compound should be stored at -20°C or lower in a desiccated environment to prevent degradation. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the hydrazide group.

Q6: What are common methods for purifying the PEG-conjugate?

Common purification techniques for PEGylated proteins include Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX). SEC is particularly effective at removing unreacted PEG and other low molecular weight impurities. High-Performance Liquid Chromatography (HPLC), including Reverse Phase HPLC (RP-HPLC), is also widely used for both purification and characterization.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Low conjugation efficiency is a frequent challenge. The following workflow can help diagnose the root cause.

G cluster_reagent Reagent Checks cluster_carbonyl Carbonyl Checks cluster_conditions Condition Checks start Low Conjugation Yield reagent 1. Verify Reagent Integrity start->reagent carbonyl 2. Assess Carbonyl Partner reagent->carbonyl Reagent OK reagent_storage Proper storage? (-20°C, desiccated) reagent->reagent_storage conditions 3. Optimize Reaction Conditions carbonyl->conditions Carbonyl OK carbonyl_presence Confirm aldehyde/ketone presence? carbonyl->carbonyl_presence purification 4. Evaluate Purification conditions->purification Conditions Optimized conditions_ph pH optimal (4.5-7.0)? conditions->conditions_ph success Successful Conjugation purification->success Purification OK reagent_handling Warmed to RT before opening? reagent_storage->reagent_handling reagent_purity Verify purity (NMR, MS)? reagent_handling->reagent_purity carbonyl_activity If generated, was oxidation successful? carbonyl_presence->carbonyl_activity conditions_ratio Molar ratio sufficient (excess PEG)? conditions_ph->conditions_ratio conditions_catalyst Catalyst used (Aniline, mPDA)? conditions_ratio->conditions_catalyst conditions_buffer Buffer amine-free (e.g., MES, Acetate)? conditions_catalyst->conditions_buffer conditions_time Sufficient reaction time? conditions_buffer->conditions_time

Caption: Troubleshooting workflow for low conjugation yield.

Potential Cause Recommended Solution
Degraded this compound Ensure the reagent is stored at -20°C or below in a desiccated environment. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. If degradation is suspected, verify purity via ¹H NMR or mass spectrometry.
Inactive Carbonyl Group Confirm the presence and reactivity of the aldehyde or ketone on your target molecule. If the carbonyl group was generated by oxidation (e.g., periodate (B1199274) oxidation of a glycoprotein), verify the success of the oxidation step.
Suboptimal pH The reaction is most efficient between pH 4.5 and 7.0. A pH outside this range can significantly slow the reaction. Prepare your reaction in a suitable buffer such as MES or sodium acetate.
Inappropriate Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the hydrazide for reaction with the carbonyl group, reducing your yield.
Insufficient Molar Ratio Use a molar excess (typically 1.5 to 5-fold) of this compound to drive the reaction to completion, especially if the carbonyl-containing molecule is valuable.
Slow Reaction Kinetics Consider adding a nucleophilic catalyst like aniline (10-20 mM) to accelerate the reaction. For even faster kinetics, m-phenylenediamine (mPDA) can be used. Increasing the reaction time or temperature (e.g., to 37°C) may also improve yield, but be mindful of the stability of your biomolecules.
Issue 2: Conjugate is Unstable or Degrades

The hydrazone bond is reversible and can be susceptible to hydrolysis, particularly under acidic conditions.

Potential Cause Recommended Solution
Hydrolysis of Hydrazone Bond The stability of the hydrazone bond is pH-dependent, being less stable in acidic environments (pH < 6). For purification and storage, use buffers with a pH of 7.0 or higher. Store the final conjugate at 4°C for short-term storage or frozen at -20°C / -80°C for long-term stability.
Instability During Assay If your downstream applications involve acidic conditions, the hydrazone linkage may cleave. To create a stable, irreversible bond, the C=N double bond of the hydrazone can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 4.5 - 7.0Optimal for hydrazone formation. Reaction is acid-catalyzed.
Aniline Catalyst 10 - 20 mMCan significantly increase reaction rates.
Molar Ratio (Hydrazide:Carbonyl) 1.5:1 to 5:1An excess of hydrazide can improve yield.
Temperature Room Temperature (20-25°C)Can be increased to 37°C for slower reactions, provided the biomolecule is stable.
Reaction Time 2 - 24 hoursMonitor reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).

Table 2: Comparison of Catalysts for Imine Ligation

CatalystConcentrationRelative EfficiencyReference
Aniline100 mMBaseline
m-Phenylenediamine (mPDA)100 mM~2.5x more efficient than aniline
m-Phenylenediamine (mPDA)500 mM>10x more efficient than 100 mM aniline
m-Phenylenediamine (mPDA)750 mM~15x more efficient than 100 mM aniline

Experimental Protocols

Protocol 1: General Conjugation of this compound to an Aldehyde-Containing Protein

This protocol outlines a general procedure for conjugating this compound to a protein that already possesses an aldehyde or ketone group.

Caption: General workflow for this compound conjugation.

Materials:

  • Aldehyde or ketone-containing protein

  • This compound

  • Reaction Buffer: 0.1 M MES or Sodium Acetate, pH 5.5

  • Aniline (optional, for catalysis)

  • DMSO (for dissolving aniline, if needed)

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare Protein Solution: Dissolve the aldehyde-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare PEG-Hydrazide Solution: Dissolve the this compound in the Reaction Buffer to achieve a 1.5 to 5-fold molar excess over the protein.

  • Prepare Catalyst Stock (Optional): Prepare a stock solution of aniline (e.g., 1 M in DMSO).

  • Initiate the Reaction: Add the this compound solution to the protein solution. If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring.

  • Monitor and Purify: Monitor the reaction progress using HPLC or SDS-PAGE. Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess PEG-hydrazide and aniline.

Protocol 2: Conjugation to a Glycoprotein (B1211001) via Periodate Oxidation

This protocol describes the generation of aldehyde groups on a glycoprotein followed by conjugation with this compound.

Materials:

  • Glycoprotein

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • This compound

  • Desalting column or dialysis cassette

  • Aniline (optional)

Procedure:

  • Prepare Glycoprotein: Dissolve the glycoprotein in the Oxidation Buffer to a concentration of 5 mg/mL.

  • Oxidize Glycoprotein: Prepare a fresh 20 mM solution of sodium meta-periodate in the Oxidation Buffer. Add an equal volume of the periodate solution to the glycoprotein solution. Mix and incubate for 5-15 minutes at room temperature in the dark.

  • Quench and Purify: Stop the reaction by removing the excess periodate. This can be done by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) or by dialysis against the same buffer.

  • Conjugate with this compound: Use the resulting aldehyde-containing glycoprotein in Protocol 1 starting from Step 2.

References

Optimizing m-PEG-Hydrazide & Aldehyde Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of m-PEG-Hydrazide to aldehyde-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between m-PEG5-Hydrazide and an aldehyde?

The optimal pH for hydrazone bond formation is typically in the mildly acidic range of 4.5 to 6.0.[1][2] A slightly acidic environment facilitates the protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity and promotes the nucleophilic attack by the hydrazide.[1] However, at a very low pH, the hydrazide can become protonated, reducing its nucleophilicity and slowing the reaction.[1] For biomolecules sensitive to acidic conditions, the reaction can be performed at a neutral pH (7.0-7.4), though the reaction rate may be slower.[3]

Q2: What type of buffer should I use for the conjugation reaction?

The choice of buffer depends on the desired pH for the reaction. For the optimal acidic pH range, 100 mM sodium acetate (B1210297) is a suitable choice. For reactions carried out at neutral pH, 100 mM phosphate (B84403) buffer is commonly used.

Q3: Is a catalyst required for the m-PEG-Hydrazide and aldehyde reaction?

While the reaction can proceed without a catalyst, the rate, especially at neutral pH, is often slow. Catalysts are frequently employed to accelerate the reaction, which is particularly beneficial when working with low concentrations of reactants. Aniline (B41778) is a commonly used catalyst for this purpose.

Q4: How stable is the resulting hydrazone bond?

The hydrazone bond is generally stable at neutral pH (around 7.4). However, it is susceptible to hydrolysis under acidic conditions (pH < 6), which results in the cleavage of the bond. This pH-dependent stability is a key feature often utilized for the controlled release of drugs in acidic environments like tumors or endosomes. The stability of the hydrazone bond is also influenced by the structure of the aldehyde; hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.

Q5: What is a typical molar excess of m-PEG-Hydrazide to use?

A molar excess of the m-PEG-Hydrazide is typically used to drive the reaction to completion. The recommended molar excess can range from 1.5 to 50-fold over the aldehyde-containing molecule, depending on the specific reactants and desired outcome.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Formation Incorrect pH of the reaction buffer.Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). For sensitive biomolecules, use a neutral buffer (pH 7.0-7.4) and consider extending the reaction time or adding a catalyst.
Inactive reagents.Ensure the m-PEG-Hydrazide has been stored properly at -18°C or lower in a desiccated environment. Verify the reactivity of the aldehyde on your target molecule.
Low reactant concentration.Increase the concentration of one or both reactants. A higher molar excess of the PEG-hydrazide can improve the yield.
Conjugate Instability/Degradation Hydrolysis of the hydrazone bond.Be mindful of the pH during purification and storage. The hydrazone bond is less stable in acidic conditions. For applications requiring high stability, consider reducing the hydrazone bond to a more stable secondary amine linkage.
Precipitation of Reagents Low solubility of one or both reactants in the reaction buffer.Add a co-solvent like DMSO or DMF (up to 10% v/v) to improve solubility. Ensure the final concentration of the reagents is below their solubility limit.

Experimental Protocols & Data

General Protocol for this compound Conjugation

This protocol provides a general procedure for the conjugation of this compound to an aldehyde-containing molecule.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7 or 100 mM Phosphate Buffer, pH 7.2-7.4

  • Aniline (optional, as a catalyst)

  • Quenching solution (optional)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in the same reaction buffer to achieve a 1.5 to 10-fold molar excess over the aldehyde.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the aldehyde-containing molecule.

    • If using a catalyst, add aniline to the reaction mixture (e.g., 10-50 mM final concentration).

    • Incubate the reaction mixture for 2 to 24 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm successful conjugation using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Reaction Parameter Summary
ParameterRecommended Range/ValueNotes
pH 4.5 - 6.0Optimal for rapid hydrazone formation.
7.0 - 7.4Suitable for pH-sensitive biomolecules; reaction is slower.
Buffer 100 mM Sodium AcetateFor acidic pH range.
100 mM Phosphate BufferFor neutral pH range.
Molar Ratio (PEG-Hydrazide:Aldehyde) 1.5:1 to 50:1An excess of hydrazide can improve yield.
Temperature Room Temperature (20-25°C)Can be increased to 37°C for slower reactions.
4°CFor sensitive molecules, with extended reaction time.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.
Catalyst (optional) Aniline (10-100 mM)Can significantly accelerate the reaction rate, especially at neutral pH.
Hydrazone Bond Stability
Aldehyde TypepHTemperatureHalf-life (t½)Stability Profile
Aliphatic Aldehyde 7.437°CReasonably StableSuitable for systemic circulation.
5.537°CMinutes to < 2 minRapid hydrolysis, ideal for triggered release.
Aromatic Aldehyde 7.437°C> 72 hoursHighly stable at physiological pH.
5.537°C> 48 hoursToo stable for most pH-triggered release applications.

Visual Guides

ReactionMechanism Hydrazone Bond Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product mPEG_Hydrazide m-PEG-NH-NH₂ (Hydrazide) Carbinolamine Carbinolamine Intermediate mPEG_Hydrazide->Carbinolamine + R-CHO Aldehyde R-CHO (Aldehyde) Aldehyde->Carbinolamine Hydrazone m-PEG-NH-N=CH-R (Hydrazone) Carbinolamine->Hydrazone - H₂O (Dehydration) Water H₂O Carbinolamine->Water

Caption: Reaction mechanism for hydrazone bond formation.

ExperimentalWorkflow General Experimental Workflow for PEGylation A Prepare Reactants (m-PEG-Hydrazide & Aldehyde-Molecule) B Mix Reactants in Buffer (pH 4.5-7.4) A->B C Add Catalyst (Optional) (e.g., Aniline) B->C D Incubate (2-24h at RT or 4°C) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize Product (SDS-PAGE, HPLC, MS) E->F

Caption: Standard workflow for PEGylation of an aldehyde-containing molecule.

TroubleshootingTree Troubleshooting Low Conjugation Yield Start Low Yield? CheckpH Is pH optimal (4.5-6.0)? Start->CheckpH AdjustpH Adjust pH with appropriate buffer. CheckpH->AdjustpH No CheckReagents Are reagents active? CheckpH->CheckReagents Yes AdjustpH->CheckReagents UseFreshReagents Use fresh, properly stored reagents. CheckReagents->UseFreshReagents No CheckConcentration Is concentration sufficient? CheckReagents->CheckConcentration Yes UseFreshReagents->CheckConcentration IncreaseConcentration Increase molar excess of PEG-Hydrazide. CheckConcentration->IncreaseConcentration No End Yield Improved CheckConcentration->End Yes ConsiderCatalyst Add a catalyst like aniline. IncreaseConcentration->ConsiderCatalyst ExtendReaction Extend reaction time or increase temperature. ConsiderCatalyst->ExtendReaction ExtendReaction->End

Caption: Decision tree for troubleshooting low conjugation yield.

References

storage and handling of m-PEG5-Hydrazide to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] When stored properly, the solid compound is stable for an extended period.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an appropriate solvent such as DMSO, DMF, DCM, or water.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).

Q4: What is the primary chemical reactivity of this compound?

A4: The hydrazide functional group (-CONHNH₂) of this compound reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is the basis for its use in bioconjugation and as a linker in PROTACs.

Q5: What is the optimal pH for the reaction between this compound and an aldehyde or ketone?

A5: The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is most efficient in a slightly acidic environment, typically within a pH range of 5 to 7.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Suboptimal pH of the reaction buffer. Ensure the reaction buffer is within the optimal pH range of 5-7 for hydrazone formation.
Degradation of this compound. Use freshly prepared stock solutions or ensure that stored solutions have been kept under the recommended conditions (-20°C for ≤1 month, -80°C for ≤6 months).
The target molecule does not contain an accessible aldehyde or ketone. Confirm the presence and accessibility of a carbonyl group on your target molecule. If necessary, consider chemical or enzymatic oxidation to generate an aldehyde group.
Instability of the conjugated product Hydrolysis of the hydrazone bond. The hydrazone bond can be susceptible to hydrolysis, especially at acidic pH. The stability is also dependent on the structure of the aldehyde or ketone, with aromatic aldehydes generally forming more stable hydrazones. Consider the pH of your downstream applications and storage buffers.
Degradation of the PEG chain. Exposure to strong oxidizing agents or prolonged exposure to UV light can lead to the degradation of the PEG chain. Protect your compound and conjugates from light and incompatible chemicals.
Difficulty dissolving solid this compound Inappropriate solvent or low temperature. Use one of the recommended solvents (Water, DMSO, DCM, DMF). Gentle warming to 37°C and sonication can aid in dissolution.

Storage and Stability Data Summary

Form Storage Temperature Duration Notes
Solid-20°CLong-termKeep container tightly sealed.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: General Procedure for Conjugation of this compound to an Aldehyde- or Ketone-Containing Molecule

This protocol provides a general guideline for the conjugation of this compound to a target molecule containing a carbonyl group. Optimization may be required for specific applications.

Materials:

  • This compound

  • Aldehyde- or ketone-containing target molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 5.5

  • (Optional) Aniline (B41778) (as a catalyst)

  • Purification supplies (e.g., size-exclusion chromatography column or dialysis membrane)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Preparation of Target Molecule Solution:

    • Dissolve the aldehyde- or ketone-containing target molecule in the Reaction Buffer (0.1 M MES, pH 5.5) to a desired concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the target molecule solution.

    • (Optional) For catalysis, aniline can be added to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques such as MALDI-TOF mass spectrometry, SDS-PAGE (if applicable), or HPLC.

Visual Guides

Hydrazone_Formation_and_Hydrolysis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Degradation mPEG5_Hydrazide This compound H₂N-NH-CO-PEG₅-OCH₃ Reaction_Step Hydrazone Formation (pH 5-7) mPEG5_Hydrazide->Reaction_Step Carbonyl_Molecule Aldehyde or Ketone R-C(=O)-R' Carbonyl_Molecule->Reaction_Step Hydrazone_Conjugate Hydrazone Conjugate R-C(=N-NH-CO-PEG₅-OCH₃)-R' Reaction_Step->Hydrazone_Conjugate + H₂O Hydrolysis Hydrolysis (Acidic pH) Hydrazone_Conjugate->Hydrolysis Reversible Hydrolysis->mPEG5_Hydrazide Hydrolysis->Carbonyl_Molecule

Caption: Reaction of this compound with a carbonyl to form a hydrazone and its potential hydrolysis.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is reaction pH between 5 and 7? Start->Check_pH Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Reagents Are this compound and target molecule fresh and properly stored? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents Use fresh aliquots of reagents Check_Reagents->Use_Fresh_Reagents No Check_Carbonyl Does the target molecule have an accessible carbonyl group? Check_Reagents->Check_Carbonyl Yes Use_Fresh_Reagents->Check_Carbonyl Consider_Oxidation Consider oxidizing the target molecule to generate a carbonyl group Check_Carbonyl->Consider_Oxidation No Optimize_Conditions Optimize reaction conditions (time, temperature, concentration) Check_Carbonyl->Optimize_Conditions Yes Consider_Oxidation->Optimize_Conditions Success Successful Conjugation Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conjugation yield with this compound.

References

reducing non-specific binding of m-PEG5-Hydrazide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with m-PEG5-Hydrazide conjugates, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a PEGylation reagent that contains a methoxy-capped polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units and a terminal hydrazide group. The hydrazide group reacts specifically with aldehyde or ketone functionalities to form a stable hydrazone bond. This reaction is commonly used for the site-specific labeling of glycoproteins and other carbohydrate-containing biomolecules after mild oxidation of their sugar moieties to generate aldehydes. The PEG spacer enhances the solubility and stability of the resulting conjugate and can help to reduce non-specific binding.

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can stem from several factors:

  • Hydrophobic Interactions: While the PEG chain is hydrophilic, the conjugated molecule (e.g., a protein or a small molecule) may have hydrophobic regions that can interact non-specifically with other proteins or surfaces.

  • Ionic Interactions: Charged regions on the conjugate can interact with oppositely charged molecules on cell surfaces or other components of the experimental system.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on surfaces (e.g., microplates, beads) or biological samples (e.g., cells, tissues) is a common cause of high background signals.

  • Excess Conjugate Concentration: Using a higher concentration of the this compound conjugate than necessary can lead to increased non-specific binding.

  • Suboptimal Reaction Conditions: The pH and buffer composition during the conjugation and subsequent washing steps can influence non-specific interactions.

Q3: How does the PEG5 spacer help in reducing non-specific binding?

The polyethylene glycol (PEG) spacer is a hydrophilic and flexible polymer. When conjugated to a molecule, it creates a hydration shell that can mask hydrophobic regions, thereby minimizing non-specific hydrophobic interactions. This "shielding" effect can improve the signal-to-noise ratio in assays by reducing background binding.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of your this compound conjugates.

Problem: High background signal or non-specific binding observed in my assay.

Solution Workflow:

G start High Non-Specific Binding Detected step1 Step 1: Optimize Blocking Protocol start->step1 step2 Step 2: Adjust Conjugate Concentration step1->step2 If issue persists step3 Step 3: Modify Washing Procedure step2->step3 If issue persists step4 Step 4: Optimize Conjugation Reaction Conditions step3->step4 If issue persists end_node Reduced Non-Specific Binding step4->end_node Successful Optimization

Workflow for troubleshooting non-specific binding.

Step 1: Optimize the Blocking Protocol

Insufficient blocking is a primary cause of non-specific binding. The choice of blocking agent and its concentration are critical.

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking AgentTypical Working ConcentrationKey Considerations
Bovine Serum Albumin (BSA)1-5% (w/v) in PBSA common and effective agent for reducing hydrophobic interactions.
Casein or Non-fat Dry Milk1-5% (w/v) in PBS or TBSA cost-effective alternative to BSA, but may contain phosphoproteins that can interfere with certain assays.
Normal Serum5-10% (v/v) in PBSUse serum from the same species as the secondary antibody if applicable to prevent cross-reactivity.
Polyethylene Glycol (PEG)0.05-1% (w/v) of a high molecular weight PEG (e.g., PEG 20,000) in the washing bufferCan help to further reduce non-specific binding by competing with the PEGylated conjugate for non-specific sites.
Tween-20 or Triton X-1000.05-0.1% (v/v) in washing buffersNon-ionic detergents that help to reduce hydrophobic interactions.

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare a series of blocking buffers with different blocking agents and concentrations as listed in Table 1.

  • Apply the different blocking buffers to your experimental system (e.g., ELISA plate, cells, tissue sections) and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with the addition of your this compound conjugate and subsequent assay steps.

  • Compare the signal-to-noise ratio for each blocking condition to identify the most effective one.

Step 2: Adjust Conjugate Concentration

Titrate the concentration of your this compound conjugate to find the optimal balance between specific signal and non-specific binding.

Experimental Protocol: Conjugate Titration

  • Prepare a serial dilution of your this compound conjugate (e.g., from 0.1x to 10x of your current working concentration).

  • Perform your assay using this range of concentrations while keeping all other parameters constant.

  • Analyze the results to determine the lowest concentration that provides a robust specific signal with minimal background.

Step 3: Modify the Washing Procedure

Inadequate washing can leave unbound or weakly bound conjugate, leading to high background.

  • Increase the number of washes: Instead of 3 washes, try 5-6 washes.

  • Increase the duration of each wash: Extend the incubation time for each wash step to 5-10 minutes with gentle agitation.

  • Include a detergent in the wash buffer: Add 0.05% Tween-20 to your wash buffer (e.g., PBS or TBS) to help disrupt non-specific interactions.

Step 4: Optimize the Conjugation Reaction Conditions

The conditions of the hydrazone bond formation can also influence non-specific binding.

G Hydrazone Bond Formation reactant1 Aldehyde-containing Biomolecule R'-CHO product Hydrazone Conjugate R'-CH=NNH-C(O)-CH2-(OCH2CH2)5-OCH3 reactant1->product reactant2 This compound CH3O-(CH2CH2O)5-CH2-C(O)NHNH2 reactant2->product catalyst Aniline (B41778) (optional catalyst) pH 4.5-5.5 catalyst->product water H2O product->water

Reaction scheme for this compound conjugation.

Table 2: Recommended Reaction Conditions for Hydrazone Ligation

ParameterRecommended RangeRationale
pH 4.5 - 6.0The formation of hydrazones is most efficient in a slightly acidic environment.[1]
Buffer MES, Acetate, or Phosphate bufferUse non-amine containing buffers as primary amines can compete with the hydrazide.
Catalyst (Optional) 10-100 mM AnilineAniline can catalyze the hydrazone formation, leading to faster and more efficient conjugation, potentially allowing for lower conjugate concentrations.[2]
Reaction Time 2 - 24 hoursThe optimal time depends on the reactivity of the aldehyde and the concentration of reactants.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed.

Experimental Protocol: General this compound Conjugation

This protocol provides a starting point for conjugating this compound to an aldehyde-containing biomolecule.

  • Prepare the Biomolecule:

    • If starting with a glycoprotein, mildly oxidize the sialic acid residues to generate aldehydes using 1-2 mM sodium periodate (B1199274) in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5) for 20-30 minutes at 4°C in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM.

    • Remove excess periodate and by-products by buffer exchange into the conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0).

  • Prepare the this compound Solution:

    • Dissolve the this compound in the conjugation buffer to the desired final concentration (typically a 10-50 fold molar excess over the biomolecule).

  • Conjugation Reaction:

    • Add the this compound solution to the prepared biomolecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate for 2-24 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess this compound and other reaction components by dialysis, size-exclusion chromatography, or other appropriate purification methods.

By systematically working through these troubleshooting steps, researchers can effectively reduce non-specific binding and improve the quality and reliability of their experimental results with this compound conjugates.

References

Technical Support Center: m-PEG5-Hydrazide and Hydrazone Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of hydrazone linkages formed from m-PEG5-Hydrazide. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is a hydrazone linkage and why is it used in bioconjugation?

A hydrazone linkage is a covalent bond formed by the reaction of a hydrazide, such as this compound, with an aldehyde or a ketone.[1][2] This linkage is particularly valuable in drug delivery and bioconjugation because of its pH-sensitive nature.[1][3][4] Hydrazone bonds are relatively stable at physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions, such as those found in endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). This characteristic allows for the targeted release of conjugated molecules, like drugs, within specific cellular compartments or in the acidic microenvironment of tumors.

Q2: What are the primary factors that influence the stability of a hydrazone linkage?

The stability of a hydrazone bond is mainly influenced by two key factors:

  • pH: Hydrazone hydrolysis is catalyzed by acid. They are generally more stable at neutral or physiological pH and cleave more rapidly in acidic environments.

  • Chemical Structure: The electronic properties of the groups attached to the hydrazine (B178648) and the carbonyl compound significantly impact stability.

    • Aromatic vs. Aliphatic Carbonyls: Hydrazones formed from aromatic aldehydes or ketones are generally more stable than those formed from aliphatic ones due to resonance stabilization.

    • Substituents: Electron-donating groups on the hydrazine moiety can increase stability, while electron-withdrawing groups tend to decrease it by making the hydrazone more susceptible to hydrolysis.

Q3: How stable is the hydrazone linkage from this compound expected to be at physiological pH (7.4)?

While specific quantitative data for this compound is not extensively published, general principles suggest that hydrazone linkages exhibit reasonable stability at pH 7.4, which is crucial to prevent premature drug release in circulation. The exact stability will depend on the aldehyde or ketone it is conjugated with. For instance, conjugation with an aromatic aldehyde will result in a more stable bond compared to an aliphatic aldehyde. For critical applications, it is essential to experimentally determine the stability in a relevant biological medium, such as plasma.

Q4: At what pH does the hydrazone linkage from this compound become labile?

Hydrazone linkages are designed to be cleaved in acidic environments. Significant acceleration of hydrolysis is typically observed at pH values below 6.5, with more rapid cleavage occurring at pH 4.5-5.5, characteristic of endosomal and lysosomal compartments. This pH-triggered cleavage is a key feature for intracellular drug delivery systems.

Troubleshooting Guide

Q5: My this compound conjugation efficiency is low. What could be the cause?

Low conjugation efficiency can arise from several factors:

  • Suboptimal pH: The formation of a hydrazone bond is pH-dependent. The reaction between a hydrazide and an aldehyde or ketone is typically most efficient at a pH of 5 to 7.

  • Reaction Conditions: The reaction may be slow. Consider adding a catalyst, such as a small amount of acetic acid or aniline, to increase the reaction rate. Monitoring the reaction progress by TLC or LC-MS is recommended.

  • Purity of Reactants: Ensure the purity of your this compound and the carbonyl-containing molecule. Impurities can interfere with the reaction.

  • Steric Hindrance: The structure of the aldehyde or ketone can affect reactivity. Sterically hindered carbonyl groups may react more slowly.

Q6: My PEGylated conjugate appears to be cleaving prematurely in my in vitro assay at physiological pH. Why is this happening?

Premature cleavage at pH 7.4 can be due to:

  • Structure of the Carbonyl Partner: If your conjugate was formed with an aliphatic aldehyde, it will be inherently less stable than one formed with an aromatic aldehyde. The presence of certain chemical groups near the hydrazone bond can also influence its stability.

  • Assay Medium Components: While generally stable in buffer, some components in plasma or cell culture media can potentially accelerate hydrolysis. It is crucial to perform stability studies in the specific medium used for your experiments.

Q7: I am observing unexpected side products in my reaction mixture. What could they be?

The formation of a hydrazone is a reversible reaction. Under certain conditions, you might observe the hydrolysis of the newly formed hydrazone back to the starting materials (this compound and the carbonyl compound). Ensure your work-up conditions are not overly acidic, which would favor hydrolysis.

Quantitative Data on Hydrazone Stability

The following tables summarize published data on the stability of various hydrazone linkages. It is important to note that these values are for different molecular contexts and should be used as a general guide. The stability of a conjugate with this compound should be experimentally determined.

Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazone Conjugates

ConjugatepHTemperature (°C)Half-life (min)Reference
mPEG-HZ-PE Conjugate 4a7.437120
mPEG-HZ-PE Conjugate 4a5.537< 2
mPEG-HZ-PE Conjugate 4b7.43790
mPEG-HZ-PE Conjugate 4b5.537< 2
mPEG-HZ-PE Conjugate 4c7.43720
mPEG-HZ-PE Conjugate 4c5.537< 2
mPEG-HZ-PE Conjugate 97.437150
mPEG-HZ-PE Conjugate 95.537< 2

Table 2: Stability of Aromatic Aldehyde-Derived Hydrazone Conjugates

ConjugatepHTemperature (°C)Stability ObservationReference
Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugate7.437Half-life not reached after 72 hours
Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugate5.537Half-life not reached after 48 hours
pHPMA-APM Conjugate7.437< 30% degradation after 24 hours
pHPMA-APM Conjugate5.037Steady increase in degradation over 24 hours

Experimental Protocols

Protocol 1: HPLC-Based Assay for Hydrazone Linkage Stability

This protocol outlines a general method for assessing the stability of a hydrazone-linked conjugate using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Buffers: Prepare buffer solutions at the desired pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.0 or 5.5).

  • Sample Preparation: Dissolve the hydrazone conjugate in the buffer of interest to a known concentration.

  • Incubation: Incubate the solution at a controlled temperature, typically 37°C, to mimic physiological conditions.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in the HPLC mobile phase or by adding a suitable quenching agent (e.g., a cold solution of acetonitrile).

  • HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Data Analysis: Monitor the degradation of the parent hydrazone conjugate by measuring the decrease in its peak area over time. Calculate the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life (t½).

Protocol 2: In Vitro Plasma Stability Assay

This assay provides a measure of the conjugate's stability in a more physiologically relevant environment.

  • Objective: To determine the rate of cleavage of the hydrazone linker in a drug conjugate when incubated in plasma.

  • Materials: Test conjugate, control conjugate (with a stable linker, if available), and plasma from a relevant species (e.g., human, mouse).

  • Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate into the plasma to the desired final concentration. The final concentration of any organic solvent from the stock solution should be minimal (<1%) to prevent protein precipitation. Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: Withdraw aliquots at designated time points.

  • Sample Processing: Immediately add the plasma aliquot to a cold quenching solution (e.g., 3 volumes of acetonitrile (B52724) with an internal standard) to stop degradation and precipitate proteins. Vortex and centrifuge at high speed.

  • Analysis: Collect the supernatant and analyze by LC-MS or HPLC-UV to quantify the intact conjugate and any released drug.

  • Data Analysis: Plot the percentage of remaining intact conjugate against time to determine the half-life in plasma.

Visualizations

Hydrazone_Formation_Hydrolysis cluster_formation Hydrazone Formation (pH 5-7) cluster_hydrolysis Hydrolysis (Acidic pH) mPEG5_Hydrazide m-PEG5-NH-NH2 Hydrazone m-PEG5-NH-N=C(R)-R' mPEG5_Hydrazide->Hydrazone + R-C(=O)-R' Carbonyl R-C(=O)-R' Water_out H2O Hydrazone->Water_out - H2O Hydrazone_hydrolysis m-PEG5-NH-N=C(R)-R' mPEG5_Hydrazide_hydrolysis m-PEG5-NH-NH2 Hydrazone_hydrolysis->mPEG5_Hydrazide_hydrolysis + H2O (H+) Water_in H2O Carbonyl_hydrolysis R-C(=O)-R' mPEG5_Hydrazide_hydrolysis->Carbonyl_hydrolysis +

Caption: Mechanism of pH-dependent hydrazone formation and hydrolysis.

Stability_Assay_Workflow A Prepare Conjugate Solution in Buffers (pH 7.4 & 5.0) B Incubate at 37°C A->B C Withdraw Aliquots at Time Points B->C D Quench Hydrolysis C->D E Analyze by HPLC or LC-MS D->E F Quantify Remaining Conjugate E->F G Calculate Half-life (t½) F->G

Caption: Experimental workflow for assessing hydrazone linkage stability.

References

Technical Support Center: m-PEG5-Hydrazide Aldehyde Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals utilizing m-PEG5-Hydrazide for conjugation with aldehyde-containing molecules. Here you will find answers to frequently asked questions, robust troubleshooting guides, and detailed experimental protocols to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound and aldehyde conjugation?

The reaction between a hydrazide (-CO-NH-NH₂) group on the this compound and an aldehyde (-CHO) group on a target molecule is a nucleophilic addition-elimination reaction. This process forms a stable covalent bond known as a hydrazone (C=N-NH-CO-).[1] This conjugation strategy is widely used for PEGylating biomolecules to enhance their solubility and stability.[1]

Q2: What is the role of a catalyst in this reaction?

While the reaction can proceed without a catalyst, it is often slow, especially at neutral pH.[2] A catalyst is used to significantly increase the reaction rate. Aniline (B41778) and its derivatives are highly effective nucleophilic catalysts that accelerate the formation of the hydrazone bond.[3][4] The catalyst works by first reacting with the aldehyde to form a more reactive intermediate (a Schiff base), which is then readily displaced by the hydrazide nucleophile.

Q3: What are the optimal reaction conditions for forming a stable hydrazone bond?

The formation of the hydrazone bond is highly dependent on the reaction environment. The reaction is acid-catalyzed and is most efficient at a pH between 4.5 and 5.5. However, for sensitive biomolecules, a pH range of 7.0-7.4 can be used, especially with the addition of a catalyst like aniline to increase the reaction rate.

Q4: How stable is the resulting hydrazone linkage?

The stability of the hydrazone bond is a key feature, as it is pH-dependent. The bond is relatively stable at physiological pH (around 7.4) but is designed to be cleavable under mildly acidic conditions (e.g., pH 5-6). This characteristic is particularly advantageous for drug delivery systems, where the payload can be released in the acidic microenvironments of tumors or endosomes. Hydrazones derived from aliphatic aldehydes, such as m-PEG5-aldehyde, are generally more sensitive to acidic hydrolysis than those derived from aromatic aldehydes.

Experimental Protocols and Data

General Experimental Protocol: Aniline-Catalyzed Conjugation

This protocol provides a general procedure for conjugating this compound to an aldehyde-containing molecule using aniline as a catalyst.

Materials:

  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7, or 100 mM Phosphate Buffer, pH 7.0

  • Aniline Stock Solution: 1 M aniline in an organic solvent like DMSO or DMF

  • Purification System: Size-Exclusion Chromatography (SEC) or dialysis system

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in the Reaction Buffer to achieve a 1.5 to 5-fold molar excess over the aldehyde.

  • Initiate Reaction:

    • Add the this compound solution to the aldehyde solution.

    • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-24 hours with gentle stirring. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration.

  • Monitoring and Purification:

    • Monitor the reaction's progress using a suitable analytical method like HPLC.

    • Once complete, purify the conjugate using SEC or dialysis to remove excess PEG-hydrazide and the aniline catalyst.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Hydrazone Formation

ParameterRecommended RangeNotes
pH 4.5 - 5.5Optimal for rapid, uncatalyzed hydrazone formation.
7.0 - 7.4Recommended for sensitive biomolecules; catalyst is required for efficient reaction.
Molar Ratio 1.5:1 to 50:1A molar excess of hydrazide helps to drive the reaction to completion.
Temperature 20 - 25°C (Room Temp)Standard condition. Can be increased to 37°C for slower reactions if molecules are stable.
Reaction Time 2 - 24 hoursThe reaction should be monitored to determine the optimal time.
Aniline Conc. 10 - 100 mMEffective concentration range for catalysis.

Table 2: Stability of Hydrazone Bonds at 37°C

Aldehyde TypepHHalf-life (t½)Stability Profile
Aliphatic (e.g., from m-PEG-aldehyde)7.4Reasonably StableSuitable for systemic circulation.
5.5Minutes to < 2 minRapid hydrolysis, ideal for triggered release in acidic environments.
Aromatic 7.4> 72 hoursHighly stable at physiological pH.
5.5> 48 hoursOften too stable for applications requiring pH-triggered release.

Visual Guides and Workflows

Reaction_Mechanism Aldehyde R-CHO (Aldehyde) SchiffBase R-CH=N-Ph (Activated Schiff Base) Aldehyde->SchiffBase + Aniline - H2O Aniline Aniline (Catalyst) Hydrazide PEG-NH-NH2 (this compound) Hydrazone R-CH=N-NH-PEG (Hydrazone Conjugate) SchiffBase->Hydrazone + Hydrazide - Aniline Experimental_Workflow Prep 1. Prepare Reagents (Aldehyde, PEG-Hydrazide, Buffer) Mix 2. Mix Reactants & Add Catalyst (Aniline) Prep->Mix Incubate 3. Incubate (RT, 2-24h) Mix->Incubate Monitor 4. Monitor Progress (e.g., HPLC) Incubate->Monitor Purify 5. Purify Conjugate (SEC or Dialysis) Monitor->Purify Analyze 6. Analyze Final Product (SDS-PAGE, MS) Purify->Analyze Troubleshooting_Workflow decision decision solution solution start Start: Low Yield decision_pH Is pH optimal? (4.5-5.5 or 7.0-7.4 w/ catalyst) start->decision_pH Check Reaction Conditions solution_pH Solution: Adjust buffer pH. Verify with pH meter. decision_pH->solution_pH No decision_reagents Are reagents active? decision_pH->decision_reagents Yes solution_reagents Solution: Use fresh reagents. Store PEG-Hydrazide at -20°C, protected from moisture. decision_reagents->solution_reagents No decision_ratio Is molar ratio correct? decision_reagents->decision_ratio Yes solution_ratio Solution: Increase molar excess of PEG-Hydrazide. decision_ratio->solution_ratio No decision_time Is reaction time sufficient? decision_ratio->decision_time Yes solution_time Solution: Increase incubation time. Monitor reaction at multiple time points. decision_time->solution_time No solution_buffer Consider Other Issues: - Buffer contains primary amines? (e.g., Tris) - Steric hindrance? - Catalyst inactive? decision_time->solution_buffer Yes

References

side reactions of m-PEG5-Hydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG5-Hydrazide. Our goal is to help you overcome common challenges and avoid potential side reactions to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a PEGylation reagent that contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating units of ethylene (B1197577) glycol and a terminal hydrazide functional group (-NH-NH2). The hydrazide group is reactive towards carbonyl compounds (aldehydes and ketones), forming a hydrazone bond. This reagent is commonly used for the targeted modification of proteins, peptides, glycoproteins, and other molecules to improve their solubility, stability, and pharmacokinetic properties.

Q2: What is the main side reaction to be aware of when using this compound?

The primary side reaction of concern is the hydrolysis of the newly formed hydrazone bond. This bond is reversible and susceptible to cleavage, particularly under acidic conditions (pH < 6).[1][2][3] The stability of the hydrazone linkage is crucial for maintaining the integrity of the PEGylated conjugate.

Q3: How can I improve the yield of my hydrazone conjugation reaction?

Low conjugation yield is a common issue that can be addressed by optimizing several reaction parameters:

  • pH: The optimal pH for hydrazone formation is typically between 5.0 and 7.0.[1] At a lower pH, the hydrazide may be protonated and thus less nucleophilic, while at a higher pH, the reaction rate decreases.[1]

  • Catalysis: The addition of a nucleophilic catalyst, such as aniline (B41778) (typically at a concentration of 10-100 mM), can significantly accelerate the rate of hydrazone formation, especially at neutral pH.

  • Reactant Concentration: Increasing the concentration of either the this compound or the carbonyl-containing molecule can help drive the reaction forward. A 5- to 10-fold molar excess of the PEG linker is often recommended, especially if the biomolecule is precious.

  • Reaction Time and Temperature: Reactions are typically run for 2-4 hours at room temperature or overnight at 4°C. If the yield is low, extending the reaction time or slightly increasing the temperature may be beneficial, but the stability of the biomolecule should be considered.

Q4: How can I prevent the hydrolysis of the hydrazone bond?

To create a more stable and essentially irreversible linkage, the C=N double bond of the hydrazone can be reduced to a single C-N bond, forming a more stable secondary amine linkage. This is commonly achieved by using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Q5: What is the proper way to store and handle this compound?

To prevent degradation, this compound should be stored at -20°C or lower in a desiccated environment. Before use, it is crucial to allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis of the hydrazide group. If preparing a stock solution, use an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert gas (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 5.0-7.0. Adjust as necessary.
Slow Reaction Kinetics Add a nucleophilic catalyst like aniline (10-100 mM) to accelerate the reaction, particularly if performing the reaction at neutral pH.
Low Reactant Concentration Increase the concentration of this compound and/or the carbonyl-containing molecule. Consider using a 5-10 fold molar excess of the PEG linker.
Inactive Carbonyl Group Confirm the presence and reactivity of the aldehyde or ketone on your target molecule. If the carbonyl group was generated by oxidation (e.g., with sodium periodate), ensure the oxidation step was successful and that any residual oxidizing agent has been quenched or removed before adding the hydrazide.
Degraded this compound Reagent Ensure the reagent has been stored and handled properly to prevent hydrolysis. Use a fresh vial of the reagent if degradation is suspected.
Issue 2: Conjugate Appears Unstable and Degrades Over Time
Possible Cause Suggested Solution
Hydrolysis of the Hydrazone Bond The hydrazone bond is inherently susceptible to hydrolysis, especially in acidic conditions (pH < 6). For long-term stability, consider reducing the hydrazone bond to a stable secondary amine linkage using sodium cyanoborohydride.
Inappropriate Buffer Conditions for Storage Store the purified conjugate in a buffer with a neutral or slightly basic pH (>7.0). Store samples at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
Presence of Catalysts in Final Product Ensure that any catalysts used during the reaction (e.g., aniline) are completely removed during the purification process.

Quantitative Data Summary

Table 1: Influence of pH on the Half-life of Hydrazone Bonds

pHHalf-life (t½)StabilityReference
5.0Minutes to a few hoursLow
7.4Hours to daysModerate to High
> 8.0Generally StableHigh

Table 2: Comparative Stability of Hydrazones from Aromatic vs. Aliphatic Aldehydes

Carbonyl PrecursorRelative Stability at Physiological pH (7.4)RationaleReference
Aromatic Aldehyde More StableThe hydrazone bond is stabilized by conjugation with the aromatic ring.
Aliphatic Aldehyde Less StableLack of resonance stabilization makes the hydrazone bond more susceptible to hydrolysis.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for PEGylation with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein with an available aldehyde or ketone group.

Materials:

  • Protein containing an aldehyde or ketone group

  • This compound

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0 or 100 mM Phosphate Buffer, pH 7.2)

  • Aniline (optional, for catalysis)

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen reaction buffer. If the carbonyl group needs to be generated (e.g., by oxidation of a glycoprotein (B1211001) with sodium periodate), perform this step first and then exchange the protein into the reaction buffer using a desalting column to remove any excess oxidizing agent.

  • Reagent Preparation: Dissolve the this compound in the reaction buffer. A 5- to 20-fold molar excess over the protein is typically used.

  • Conjugation Reaction: Add the this compound solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess this compound and other small molecules using a desalting column or dialysis. Further purify the PEGylated protein from unreacted protein using a suitable chromatography method, such as Size Exclusion Chromatography (SEC).

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prot_Prep Protein Preparation (with carbonyl group) Conjugation Hydrazone Formation (pH 5.0-7.0, optional catalyst) Prot_Prep->Conjugation PEG_Prep This compound Solution PEG_Prep->Conjugation Desalting Desalting / Dialysis (Removal of excess PEG) Conjugation->Desalting SEC Size Exclusion Chromatography (Separation of PEGylated protein) Desalting->SEC Final_Product Purified PEGylated Protein SEC->Final_Product

General workflow for protein PEGylation with this compound.
Protocol 2: Reduction of the Hydrazone Bond for Increased Stability

This protocol should be performed after the initial conjugation and before the final purification step if a stable, irreversible linkage is desired.

Materials:

  • Crude PEGylated protein solution (containing the hydrazone bond)

  • Sodium cyanoborohydride (NaBH₃CN)

  • pH meter and appropriate acid/base for pH adjustment

Procedure:

  • pH Adjustment: Adjust the pH of the crude PEGylated protein solution to approximately 6.0-7.0.

  • Addition of Reducing Agent: Add a 10- to 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Proceed with the purification steps as outlined in Protocol 1 (desalting followed by chromatography) to remove the excess reducing agent and other byproducts.

Hydrazone_Reduction_Workflow Start PEGylated Protein (with Hydrazone Bond) pH_Adjust Adjust pH to 6.0-7.0 Start->pH_Adjust Add_Reducer Add Sodium Cyanoborohydride (NaBH3CN) pH_Adjust->Add_Reducer Incubate Incubate (1-2h RT or overnight 4°C) Add_Reducer->Incubate Purify Purification (Desalting & SEC) Incubate->Purify End Stable PEGylated Protein (with Secondary Amine Linkage) Purify->End

Workflow for the reduction of a hydrazone bond to a stable secondary amine linkage.
Troubleshooting Logic for Low Conjugation Yield

This diagram illustrates a logical approach to troubleshooting experiments with low PEGylation efficiency.

Troubleshooting_Logic Start Low Conjugation Yield Check_pH Is the pH optimal (5.0-7.0)? Start->Check_pH Check_Concentration Are reactant concentrations sufficient? Check_pH->Check_Concentration Yes Solution Optimize Reaction Conditions (pH, Concentration, Catalyst) Check_pH->Solution No Check_Catalyst Is a catalyst needed/used? Check_Concentration->Check_Catalyst Yes Check_Concentration->Solution No Check_Carbonyl Is the carbonyl group active? Check_Catalyst->Check_Carbonyl Yes Check_Catalyst->Solution No Check_Reagent Is the this compound reagent viable? Check_Carbonyl->Check_Reagent Yes Solution2 Verify Carbonyl & Reagent Quality Check_Carbonyl->Solution2 No Check_Reagent->Solution Yes Check_Reagent->Solution2 No

References

Validation & Comparative

A Comparative Guide to PEGylation Chemistries: Alternatives to m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. While m-PEG5-Hydrazide, which targets carbonyl groups, is a valuable tool, a diverse array of alternative PEGylation reagents offers distinct advantages in terms of site-specificity, reaction efficiency, and the stability of the resulting conjugate. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal PEGylation strategy.

Comparison of Key PEGylation Chemistries

The choice of PEGylation chemistry is dictated by the available functional groups on the target biomolecule, the desired level of site-specificity, and the required stability of the PEG-protein linkage in its intended biological environment. Below is a summary of the key characteristics of m-PEG-Hydrazide and its primary alternatives.

Featurem-PEG-Hydrazidem-PEG-NHS Esterm-PEG-MaleimideClick Chemistry (m-PEG-Azide/Alkyne)Enzymatic (Sortase-mediated)
Target Group Aldehydes/KetonesPrimary Amines (Lysine, N-terminus)Thiols (Cysteine)Azide (B81097) or AlkyneSpecific peptide sequence (e.g., LPXTG)
Resulting Linkage HydrazoneAmideThioether1,2,3-TriazoleAmide
Reaction pH 5.0 - 7.0[1]7.0 - 9.0[2][3]6.5 - 7.5[4][5]4.0 - 11.0~7.5
Site-Specificity High (if carbonyl is unique)Low to ModerateHigh (if cysteine is unique)Very HighVery High
Reaction Efficiency Good, can be >90%High, but can be difficult to controlHigh, can be >80%Near-quantitativeHigh, can be >95%
Bond Stability pH-sensitive, reversibleHighly stable (Half-life ~600 years)StableHighly stableHighly stable

In-Depth Look at PEGylation Alternatives

m-PEG-NHS Ester: Targeting Primary Amines

PEG-NHS esters are one of the most established classes of PEGylation reagents, reacting with primary amines on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds. While this method is highly efficient, the abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of PEGylated species, which can be a significant drawback for therapeutic applications requiring a well-defined product.

m-PEG-Maleimide: Thiol-Specific Modification

For proteins with available cysteine residues, m-PEG-Maleimide offers a highly specific PEGylation strategy. The maleimide (B117702) group reacts with the thiol group of cysteine via a Michael addition reaction to form a stable thioether bond. This approach is often used to achieve site-specific PEGylation by genetically engineering a cysteine residue at a desired location on the protein surface.

Click Chemistry: Bioorthogonal Ligation

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for PEGylation. This two-step process involves first introducing either an azide or an alkyne group onto the protein, followed by the "click" reaction with a PEG molecule carrying the complementary functional group. The resulting triazole linkage is exceptionally stable. The bioorthogonal nature of this reaction, meaning it does not interfere with native biological functional groups, allows for precise control over the PEGylation site.

Enzymatic PEGylation: The Sortase-Mediated Approach

Enzymatic methods offer unparalleled site-specificity. Sortase A, a bacterial transpeptidase, recognizes a specific amino acid sequence (e.g., LPXTG) and cleaves the peptide bond, subsequently ligating a PEG molecule functionalized with an N-terminal glycine (B1666218) motif. This method results in a homogeneous product with a native amide bond. Recent advancements have led to engineered sortase variants with improved reaction kinetics and efficiency, achieving ligation yields of over 95%.

Experimental Protocols

Detailed methodologies for the key PEGylation chemistries are provided below. Note that these are general protocols and may require optimization for specific proteins and applications.

Protocol 1: PEGylation using m-PEG-Hydrazide

This protocol is intended for the PEGylation of glycoproteins after oxidation of their carbohydrate moieties to generate aldehyde groups.

Materials:

  • Glycoprotein (B1211001) solution (1-5 mg/mL)

  • Oxidation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sodium periodate (B1199274) (NaIO4)

  • Quenching solution (e.g., 1 M glycerol)

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)

  • m-PEG-Hydrazide

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Oxidation: Dissolve the glycoprotein in Oxidation Buffer. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. Incubate for 30 minutes at 4°C in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20 mM and incubate for 5 minutes.

  • Purification: Remove excess periodate and quenching agent by buffer exchange into the Conjugation Buffer.

  • Conjugation: Add a 10- to 50-fold molar excess of m-PEG-Hydrazide to the oxidized glycoprotein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated glycoprotein using size-exclusion chromatography to remove excess PEG reagent.

Protocol 2: PEGylation using m-PEG-Maleimide

This protocol is for the PEGylation of proteins with available thiol groups.

Materials:

  • Thiol-containing protein solution (1-10 mg/mL)

  • PEGylation Buffer (e.g., PBS, pH 6.5-7.5, thiol-free)

  • m-PEG-Maleimide

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PEGylation Buffer.

  • (Optional) Reduction: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • PEGylation: Add a 10- to 20-fold molar excess of m-PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography.

Protocol 3: PEGylation using m-PEG-NHS Ester

This protocol details the PEGylation of proteins via primary amines.

Materials:

  • Protein solution (1-10 mg/mL)

  • Reaction Buffer (e.g., PBS, pH 7.0-8.5, amine-free)

  • m-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG-NHS Ester in anhydrous DMSO or DMF.

  • PEGylation: Add a 20- to 50-fold molar excess of the m-PEG-NHS Ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove unreacted PEG reagent by dialysis or size-exclusion chromatography.

Protocol 4: PEGylation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the PEGylation of an azide-modified protein with an alkyne-PEG.

Materials:

  • Azide-modified protein solution

  • Click Chemistry Buffer (e.g., PBS, pH 7.4)

  • m-PEG-Alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA ligand in water. Prepare a stock solution of m-PEG-Alkyne in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In an Eppendorf tube, combine the azide-modified protein, Click Chemistry Buffer, and m-PEG-Alkyne (typically 5- to 20-fold molar excess).

  • Catalyst Premix: In a separate tube, premix CuSO4 and the THPTA ligand.

  • Initiate Reaction: Add the CuSO4/ligand premix to the protein solution, followed by the addition of the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography.

Protocol 5: Sortase-Mediated PEGylation

This protocol describes the site-specific PEGylation of a protein containing a C-terminal LPXTG motif.

Materials:

  • LPXTG-tagged protein solution

  • Sortase A enzyme

  • Glycine-functionalized PEG (GGG-PEG)

  • Sortase Reaction Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Purification system (e.g., Ni-NTA affinity chromatography if the protein has a His-tag)

Procedure:

  • Reaction Setup: In a reaction tube, combine the LPXTG-tagged protein, a 10- to 50-fold molar excess of GGG-PEG, and Sortase A enzyme (typically at a 1:10 to 1:20 molar ratio to the substrate protein) in the Sortase Reaction Buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.

  • Purification: Purify the PEGylated protein. If the substrate protein has a His-tag and the GGG-PEG does not, Ni-NTA affinity chromatography can be used to separate the PEGylated product from the unreacted substrate and the His-tagged sortase enzyme.

Visualizing PEGylation Strategies

To further clarify the discussed methodologies, the following diagrams illustrate the chemical reactions and a general experimental workflow.

PEGylation_Chemistries cluster_hydrazide Hydrazide Chemistry cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry Protein_CHO Protein-CHO PEG_Protein_Hydrazone Protein-CH=N-NH-PEG Protein_CHO->PEG_Protein_Hydrazone pH 5-7 PEG_Hydrazide m-PEG-NH-NH2 PEG_Hydrazide->PEG_Protein_Hydrazone Protein_NH2 Protein-NH2 PEG_Protein_Amide Protein-NH-CO-PEG Protein_NH2->PEG_Protein_Amide pH 7-9 PEG_NHS m-PEG-NHS PEG_NHS->PEG_Protein_Amide Protein_SH Protein-SH PEG_Protein_Thioether Protein-S-PEG Protein_SH->PEG_Protein_Thioether pH 6.5-7.5 PEG_Maleimide m-PEG-Maleimide PEG_Maleimide->PEG_Protein_Thioether Protein_N3 Protein-N3 PEG_Protein_Triazole Protein-Triazole-PEG Protein_N3->PEG_Protein_Triazole Cu(I) PEG_Alkyne m-PEG-Alkyne PEG_Alkyne->PEG_Protein_Triazole

Caption: Chemical reactions of different PEGylation chemistries.

PEGylation_Workflow start Start: Protein of Interest reagent_prep Prepare PEG Reagent and Buffers start->reagent_prep reaction PEGylation Reaction (Incubate) reagent_prep->reaction purification Purification (e.g., SEC, IEX) reaction->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End: Purified PEGylated Protein characterization->end

Caption: A general experimental workflow for protein PEGylation.

Signaling_Pathway_Impact cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein Protein Therapeutic Protein Receptor Cell Surface Receptor Protein->Receptor High Affinity Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction PEG_Protein PEGylated Protein Receptor2 Cell Surface Receptor PEG_Protein->Receptor2 Steric Hindrance (Reduced Affinity) Receptor2->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Impact of PEGylation on protein-receptor interaction.

References

A Comparative Guide to the Characterization of m-PEG5-Hydrazide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of polyethylene (B3416737) glycol (PEG) to antibodies is paramount for improving their pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of m-PEG5-Hydrazide labeling with the widely used maleimide-based PEGylation, supported by experimental data and detailed methodologies for characterization.

Introduction to Antibody PEGylation Chemistries

This compound Labeling: This site-specific conjugation method targets the carbohydrate moieties located in the Fc region of the antibody, distant from the antigen-binding sites. The process involves the gentle oxidation of the sugar's vicinal diols to create aldehyde groups, which then react with the hydrazide group of the this compound to form a stable hydrazone bond. This inherent site-specificity leads to a more homogeneous product with a well-defined drug-to-antibody ratio (DAR).[1]

Maleimide-PEG Labeling: This approach targets the sulfhydryl groups of cysteine residues. In native antibodies, this typically requires the reduction of interchain disulfide bonds in the hinge region to generate free thiols. The maleimide (B117702) group of the PEG linker then reacts with these thiols via a Michael addition to form a stable thioether bond. While effective, this method can result in a heterogeneous mixture of conjugates with varying DARs, unless engineered antibodies with specific cysteine mutation sites are used.[1]

Comparative Performance Analysis

The choice of conjugation chemistry significantly impacts the homogeneity, stability, and ultimately, the in vivo performance of the PEGylated antibody. The following tables summarize key performance indicators for this compound and Maleimide-PEG labeling, with data compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and experimental conditions may vary between sources.

FeatureThis compound (via Glycans)Maleimide-PEG (via Cysteines)Key Considerations
Target Site Conserved N-glycans in the Fc region[1]Native or engineered cysteine residues[1]Glycan conjugation is inherently site-specific and distal to antigen-binding sites. Cysteine conjugation can be heterogeneous unless engineered cysteines are used.[1]
Homogeneity (DAR) Generally high, leading to a more uniform product.Can be heterogeneous (DARs of 0, 2, 4, 6, or 8) with native disulfides. Site-engineered antibodies can achieve high homogeneity.Homogeneity is crucial for consistent efficacy and a predictable pharmacokinetic profile.
Conjugation Efficiency Can be very efficient, with yields ranging from ~60% to "essentially complete" depending on the specific reactants and conditions.High affinity and fast kinetics under mild, physiological conditions, with reported efficiencies of 85-88%.Efficiency for hydrazone formation is dependent on the crosslinker used, while maleimide-thiol reactions are consistently high-yielding.
Bond Stability Hydrazone bonds are generally stable but can be engineered to be acid-labile, which can be advantageous for drug release in the acidic environment of lysosomes.Thioether bonds are highly stable. However, the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation in vivo, which can be mitigated by using more stable maleimide derivatives or alternative linkers like sulfones.Linker stability in plasma is critical to prevent premature payload release and off-target toxicity.
Impact on Affinity Minimal impact on antigen binding as the modification is remote from the Fab region.Potential for reduced affinity if conjugation occurs near the antigen-binding site, especially with random cysteine labeling.Maintaining the antibody's biological activity is a primary concern.

Experimental Protocols

Detailed methodologies for antibody labeling and characterization are crucial for reproducible results.

Antibody Labeling Protocols

1. This compound Labeling Protocol (Site-Specific via Glycans)

  • Antibody Preparation: Exchange the antibody into an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.

  • Oxidation: Cool the antibody solution to 4°C. Add a freshly prepared aqueous solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-2 mM. Incubate the reaction in the dark at 4°C for 30 minutes.

  • Quenching and Purification: Stop the reaction by adding propylene (B89431) glycol to a final concentration of approximately 15 mM and incubate for 10 minutes at 4°C. Immediately purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5).

  • Conjugation: Dissolve the this compound linker in the conjugation buffer. Add a 50- to 100-fold molar excess of the hydrazide linker to the purified, oxidized antibody. Incubate for 2-4 hours at room temperature. The optimal pH for hydrazone bond formation is between 5 and 7.

  • Final Purification: Remove unreacted linker and other small molecules by purifying the antibody conjugate using size-exclusion chromatography (SEC) or dialysis.

2. Maleimide-PEG Labeling Protocol (via Cysteines)

  • Antibody Preparation: Exchange the antibody into a degassed, thiol-free buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5) at a concentration of 2-10 mg/mL. The presence of EDTA helps prevent the re-oxidation of thiols.

  • Reduction: Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond re-formation.

  • Purification: Immediately remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer.

  • Conjugation: Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG dissolved in an anhydrous solvent (e.g., DMSO or DMF) to the reduced antibody. The reaction proceeds readily at a neutral or slightly basic pH and is typically incubated for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Final Purification: Quench any unreacted maleimide groups by adding a 20-fold excess of N-acetyl cysteine or L-cysteine over the maleimide linker and incubate for 15-30 minutes. Purify the final conjugate using SEC or dialysis.

Characterization Protocols

1. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Purpose: To assess the purity of the conjugate and quantify the presence of aggregates, fragments, and unconjugated antibody.

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer with a salt, for example, 0.2 M potassium phosphate and 0.25 M potassium chloride at pH 6.2.

  • Column: A column suitable for protein separation, such as a TSKgel G3000SWXL (7.8 mm x 30 cm, 5-µm), is commonly used.

  • Flow Rate: A flow rate of 0.5 mL/min is typical.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to the PEGylated antibody conjugate, any remaining unconjugated antibody, and high molecular weight aggregates. The relative peak areas are used to determine the purity and extent of aggregation.

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).

  • Technique: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass determination of intact antibody conjugates. MALDI-TOF can also be a reliable technique for DAR calculation.

  • Sample Preparation: The sample is typically desalted prior to analysis.

  • Analysis: The mass spectrum of the unconjugated antibody is compared to that of the PEGylated conjugate. The mass difference allows for the determination of the number of PEG molecules attached per antibody, and thus the average DAR.

3. Surface Plasmon Resonance (SPR)

  • Purpose: To measure the binding affinity (K D) and kinetics (k a, k d) of the PEGylated antibody to its target antigen, assessing any impact of conjugation on its function.

  • Methodology:

    • Immobilize the target antigen on the surface of an SPR sensor chip.

    • Inject a series of concentrations of the PEGylated antibody over the sensor surface and a reference surface.

    • Monitor the binding in real-time to obtain sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

  • Key Consideration: For site-specifically PEGylated antibodies at the Fc region, SPR is an excellent tool to confirm that the antigen-binding affinity is preserved.

Visualizing Workflows and Concepts

Antibody_Labeling_Workflow cluster_hydrazide This compound Labeling cluster_maleimide Maleimide-PEG Labeling Ab1 Antibody in Amine-Free Buffer Ox Oxidation (NaIO4) Ab1->Ox Pur1 Purification (Desalting) Ox->Pur1 Conj1 Conjugation (this compound) Pur1->Conj1 Pur2 Final Purification (SEC/Dialysis) Conj1->Pur2 Ab2 Antibody in Thiol-Free Buffer Red Reduction (TCEP) Ab2->Red Pur3 Purification (Desalting) Red->Pur3 Conj2 Conjugation (Maleimide-PEG) Pur3->Conj2 Quench Quenching (Cysteine) Conj2->Quench Pur4 Final Purification (SEC/Dialysis) Quench->Pur4

Conjugation_Chemistry cluster_hydrazide This compound Chemistry cluster_maleimide Maleimide-PEG Chemistry Glycan Antibody Glycan (Vicinal Diols) Aldehyde Aldehyde Groups Glycan->Aldehyde Oxidation Hydrazone Stable Hydrazone Bond Aldehyde->Hydrazone Hydrazide This compound Hydrazide->Hydrazone Disulfide Hinge Disulfide Bonds Thiol Free Sulfhydryl Groups (-SH) Disulfide->Thiol Reduction Thioether Stable Thioether Bond Thiol->Thioether Maleimide Maleimide-PEG Maleimide->Thioether

Characterization_Workflow start PEGylated Antibody Conjugate sec SEC-HPLC start->sec ms Mass Spectrometry start->ms spr Surface Plasmon Resonance (SPR) start->spr purity Purity & Aggregation sec->purity dar Molecular Weight & DAR ms->dar affinity Binding Affinity & Kinetics spr->affinity

Conclusion

Both this compound and maleimide-PEG chemistries offer effective means of producing PEGylated antibodies, each with distinct advantages and disadvantages. The this compound approach provides a highly homogeneous, site-specific conjugate by targeting the Fc glycans, which is generally preferred for preserving the antibody's antigen-binding affinity. In contrast, traditional maleimide-based conjugation can lead to a more heterogeneous product but is a robust and high-yielding method, especially when used with engineered antibodies containing specific cysteine mutation sites. The choice of method should be guided by the specific requirements of the therapeutic application, with careful consideration of the desired product homogeneity, stability, and functional integrity. A comprehensive characterization using a suite of orthogonal analytical techniques, including SEC-HPLC, mass spectrometry, and SPR, is essential to ensure the quality, consistency, and efficacy of the final PEGylated antibody product.

References

A Comparative Guide to m-PEG5-Hydrazide and Non-PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profile, efficacy, and overall therapeutic index. The strategic choice between a polyethylene (B3416737) glycol (PEG)-containing linker, such as m-PEG5-Hydrazide, and a non-PEG linker can significantly impact the clinical success of an ADC. This guide provides an objective comparison of this compound with common non-PEG linkers, supported by a synthesis of available experimental data and detailed methodologies for key characterization assays.

Introduction to Linker Technology in ADCs

Linkers in ADCs are broadly classified as either cleavable or non-cleavable. Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as acidic pH or the presence of specific enzymes.[1] Non-cleavable linkers, conversely, release the payload upon complete degradation of the antibody backbone within the lysosome.[2]

The this compound linker is a cleavable linker that combines two key features: a short, discrete five-unit PEG chain (PEG5) and a hydrazide group. The PEG moiety enhances hydrophilicity, which can improve the solubility and stability of the ADC, particularly with hydrophobic payloads.[3][4] The hydrazide group forms a hydrazone bond with a carbonyl group on the payload, creating a pH-sensitive linkage that is susceptible to cleavage in the acidic environment of endosomes and lysosomes.[]

Non-PEG linkers encompass a diverse range of chemical structures, with two of the most clinically relevant examples being:

  • Valine-Citrulline (Val-Cit) based linkers: These are dipeptide linkers that are cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) based linkers: These are non-cleavable linkers that form a stable thioether bond with the antibody.

Comparative Performance Data

The selection of a linker technology has a direct impact on the key performance attributes of an ADC. The following tables summarize the expected performance characteristics of this compound in comparison to Val-Cit and SMCC linkers, based on the properties of their constituent parts.

Linker Type This compound Valine-Citrulline (Val-Cit) SMCC (Non-cleavable)
Cleavability Cleavable (pH-sensitive)Cleavable (Enzyme-sensitive)Non-cleavable
Release Mechanism Hydrolysis of hydrazone bond in acidic compartments (endosomes/lysosomes)Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)Degradation of the antibody in the lysosome
Bystander Effect Possible, if the released payload is membrane-permeablePossible, if the released payload is membrane-permeableGenerally no bystander effect as the payload is released with a charged amino acid residue
Hydrophilicity High (due to PEG moiety)Moderate to LowLow

Table 1: General Characteristics of this compound and Non-PEG Linkers.

Performance Parameter This compound Valine-Citrulline (Val-Cit) SMCC (Non-cleavable)
Plasma Stability Moderate to High (pH ~7.4). Phenylketone-derived hydrazone linkers have shown a half-life of about 2 days in human and mouse plasma. Stability can be influenced by the structure of the hydrazone.Generally high in human plasma, but can be susceptible to cleavage by certain rodent plasma esterases.Very high, with minimal premature payload release.
Pharmacokinetics (PK) Generally improved PK profile due to the hydrophilic PEG spacer, which can reduce aggregation and clearance.PK can be influenced by the hydrophobicity of the linker-payload. Hydrophobic Val-Cit linkers can lead to aggregation and faster clearance.Favorable PK profile due to high stability, leading to a longer ADC half-life.
In Vitro Potency (IC50) Potency is payload-dependent. The pH-dependent release should lead to high intracellular payload concentrations.High potency is typically observed due to efficient enzymatic cleavage and payload release.High potency is achievable, but release is dependent on antibody degradation.
In Vivo Efficacy Expected to be high, with the potential for good tumor accumulation due to improved PK.Proven to be highly effective in numerous preclinical and clinical settings.Highly effective, particularly for tumors with high and homogenous antigen expression.
Tolerability/Safety The hydrophilic PEG may improve tolerability by reducing aggregation. However, premature release of the payload from the hydrazone linker could lead to off-target toxicity.Generally well-tolerated, but off-target toxicity can occur due to premature payload release, especially in rodent models.Often associated with a better safety profile due to high plasma stability and minimal off-target payload release.

Table 2: Comparative Performance Metrics of ADCs with Different Linkers.

Experimental Protocols

Accurate and reproducible experimental data is crucial for the selection of an optimal linker. Below are detailed protocols for key in vitro and in vivo assays to compare the performance of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, cynomolgus monkey, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Sample Preparation: At each time point, isolate the ADC from the plasma using affinity capture (e.g., Protein A magnetic beads). For analysis of the released payload, precipitate plasma proteins with acetonitrile (B52724) and analyze the supernatant.

  • Analysis:

    • Drug-to-Antibody Ratio (DAR): Analyze the purified ADC by techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR over time. A decrease in DAR indicates payload deconjugation.

    • Free Payload Quantification: Quantify the concentration of released payload in the plasma supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the average DAR or the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a relevant isotype control ADC, and the free payload. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS-HCl).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (antigen-positive) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of the test ADC).

  • ADC Administration: Administer the ADCs intravenously (or via another appropriate route) according to the planned dosing schedule.

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Survival can also be monitored as an endpoint.

Mandatory Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linkers Linker Types Antibody Monoclonal Antibody Linker Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload PEG_Hydrazide This compound (Cleavable, pH-sensitive) Val_Cit Val-Cit (Cleavable, Enzyme-sensitive) SMCC SMCC (Non-cleavable)

Caption: General structure of an Antibody-Drug Conjugate and examples of linker types.

Payload_Release_Mechanisms cluster_PEG_Hydrazide This compound (pH-sensitive) cluster_Val_Cit Val-Cit (Enzyme-sensitive) cluster_SMCC SMCC (Non-cleavable) ADC_Hydrazide ADC Internalization Endosome Acidification in Endosome/Lysosome (pH 5.0-6.0) ADC_Hydrazide->Endosome Hydrolysis Hydrazone Bond Cleavage Endosome->Hydrolysis Payload_Release1 Payload Release Hydrolysis->Payload_Release1 ADC_VC ADC Internalization Lysosome_VC Trafficking to Lysosome ADC_VC->Lysosome_VC Enzyme Cathepsin B Cleavage Lysosome_VC->Enzyme Payload_Release2 Payload Release Enzyme->Payload_Release2 ADC_SMCC ADC Internalization Lysosome_SMCC Trafficking to Lysosome ADC_SMCC->Lysosome_SMCC Degradation Antibody Degradation Lysosome_SMCC->Degradation Payload_Release3 Payload-Linker- Amino Acid Release Degradation->Payload_Release3

Caption: Payload release mechanisms for different ADC linker technologies.

Experimental_Workflow cluster_workflow ADC Performance Evaluation Workflow start ADC with Different Linkers (this compound, Val-Cit, SMCC) stability In Vitro Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity decision Optimal Linker Selection stability->decision cytotoxicity->decision efficacy In Vivo Xenograft Efficacy Study decision->efficacy

Caption: A logical workflow for the comparative evaluation of ADC linkers.

Conclusion

The choice between an this compound linker and non-PEG linkers like Val-Cit or SMCC is a critical decision in ADC development that requires a thorough evaluation of the desired product profile.

  • This compound offers the advantage of enhanced hydrophilicity, which can improve the pharmacokinetics and manufacturability of ADCs, particularly those with hydrophobic payloads. Its pH-sensitive nature allows for payload release in the acidic intracellular environment. However, the stability of the hydrazone bond in circulation must be carefully optimized to minimize off-target toxicity.

  • Val-Cit linkers are a well-validated, enzyme-cleavable option that has demonstrated robust efficacy in numerous ADCs. They can mediate a potent bystander effect. However, their hydrophobicity can be a challenge, and their stability in rodent plasma can be a consideration for preclinical studies.

  • SMCC linkers provide exceptional plasma stability, which often translates to a superior safety profile and predictable pharmacokinetics. The lack of a bystander effect makes them most suitable for tumors with high and uniform antigen expression.

Ultimately, the optimal linker is context-dependent, relying on the specific antibody, payload, and target indication. The experimental protocols outlined in this guide provide a framework for the systematic and objective comparison of different linker technologies, enabling the rational design of safer and more effective Antibody-Drug Conjugates.

References

A Comparative Guide to the Chemoselective Ligation of m-PEG5-Hydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone of therapeutic drug development, enhancing the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and small molecules. The reaction between a hydrazide-functionalized PEG, such as m-PEG5-Hydrazide, and an aldehyde offers a highly specific and versatile method for achieving this modification. This guide provides a detailed comparison of the this compound-aldehyde reaction with alternative conjugation strategies, supported by experimental data and protocols to inform your research and development endeavors.

The Specificity of the Hydrazide-Aldehyde Reaction: Hydrazone Formation

The reaction between this compound and an aldehyde proceeds via a nucleophilic addition-elimination mechanism to form a covalent hydrazone bond.[1] The hydrazide moiety is highly reactive towards aldehydes and, to a lesser extent, ketones.[2][3] This chemoselectivity allows for the specific labeling of molecules containing carbonyl groups, even in the presence of other nucleophilic functional groups like amines, under controlled pH conditions. The reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack of the hydrazide on the carbonyl carbon and the subsequent dehydration to form the stable hydrazone linkage.

The specificity of this reaction is a key advantage, as it allows for the targeted modification of biomolecules. For instance, glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups on their carbohydrate moieties, which can then be specifically targeted by hydrazide-functionalized PEGs.

Figure 1. Reaction mechanism of this compound with an aldehyde to form a hydrazone linkage.

Performance Comparison with Alternative Ligation Chemistries

While hydrazone ligation is a robust method, several alternatives exist for the modification of aldehyde-containing molecules. The choice of conjugation chemistry often depends on the specific application, desired stability of the linkage, and the reaction conditions tolerated by the biomolecule.

FeatureHydrazone Ligation (m-PEG-Hydrazide)Oxime Ligation (m-PEG-Aminooxy)Reductive Amination (m-PEG-Amine)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactive Groups Hydrazide + Aldehyde/KetoneAminooxy + Aldehyde/KetoneAmine + Aldehyde/KetoneAzide + Strained Alkyne
Linkage Formed HydrazoneOximeSecondary AmineTriazole
Reaction pH 5.0 - 7.04.0 - 7.06.0 - 9.04.0 - 9.0
Catalyst Aniline (B41778) (optional, enhances rate)Aniline or derivatives (optional, enhances rate)None (requires reducing agent)None
Reaction Rate (k) ~1-20 M⁻¹s⁻¹ (aniline catalyzed)~8 M⁻¹s⁻¹ (aniline catalyzed)Slower (imine formation is rate-limiting)~0.1 - 1 M⁻¹s⁻¹
Linkage Stability Reversible, acid-labileMore stable than hydrazone, but can be acid-labileHighly stable, irreversibleHighly stable, irreversible
Side Reactions Potential for oxidation of the hydrazide moiety.MinimalReduction of the aldehyde starting material by the reducing agent.Minimal, bioorthogonal.
Key Advantage Good reactivity, pH-tunable release.Higher stability than hydrazones.Forms a very stable linkage.Bioorthogonal, no catalyst required.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Aldehyde

This protocol describes a general method for conjugating this compound to a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Aniline stock solution (optional): 1 M in DMSO

  • Quenching solution (optional): e.g., excess acetone (B3395972)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the Conjugation Buffer to a concentration that provides a 10- to 50-fold molar excess relative to the aldehyde-containing molecule.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the aldehyde-containing molecule.

    • (Optional) For rate enhancement, add aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Quenching (Optional):

    • To consume any unreacted this compound, add a 100-fold molar excess of acetone and incubate for 30 minutes.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), HPLC, or mass spectrometry.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_aldehyde Dissolve aldehyde-containing molecule in buffer mix Mix reactants prep_aldehyde->mix prep_peg Dissolve this compound in buffer prep_peg->mix incubate Incubate (2-4h, RT or 4°C overnight) mix->incubate quench Quench (optional) incubate->quench purify Purify conjugate (SEC or Dialysis) quench->purify analyze Characterize conjugate (SDS-PAGE, HPLC, MS) purify->analyze

Figure 2. General experimental workflow for this compound conjugation.

Protocol 2: Aniline-Catalyzed Oxime Ligation

This protocol outlines a method for conjugating an aminooxy-functionalized PEG to an aldehyde-containing molecule using aniline as a catalyst.

Materials:

  • m-PEG-Aminooxy

  • Aldehyde-containing molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0

  • Aniline stock solution: 1 M in DMSO

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer.

    • Dissolve m-PEG-Aminooxy in the Reaction Buffer to the desired molar excess.

  • Conjugation Reaction:

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Add the m-PEG-Aminooxy solution to the aldehyde-containing molecule solution.

    • Incubate the reaction at room temperature for 4-16 hours.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1.

Protocol 3: Reductive Amination for PEGylation

This protocol describes the conjugation of a PEG-amine to an aldehyde-containing molecule via reductive amination.

Materials:

  • m-PEG-Amine

  • Aldehyde-containing molecule

  • Reaction Buffer: 100 mM HEPES, pH 7.5

  • Sodium cyanoborohydride (NaBH₃CN) solution: 1 M in 0.1 M NaOH (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer.

    • Dissolve m-PEG-Amine in the Reaction Buffer to achieve a 20- to 50-fold molar excess.

  • Schiff Base Formation:

    • Add the m-PEG-Amine solution to the aldehyde-containing molecule solution.

    • Incubate for 2 hours at room temperature to form the Schiff base intermediate.

  • Reduction:

    • Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 100 mM to consume any unreacted aldehyde groups.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for conjugating a PEG-azide to a molecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • PEG-Azide

  • Strained alkyne (e.g., DBCO)-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in PBS.

    • Dissolve PEG-Azide in PBS to a 1.5- to 5-fold molar excess.

  • Conjugation Reaction:

    • Add the PEG-Azide solution to the DBCO-functionalized molecule solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at ~310 nm.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1.

Signaling Pathways and Logical Relationships

The choice of conjugation strategy is often dictated by the desired downstream application and the properties of the final conjugate. The following diagram illustrates the decision-making process based on key parameters.

decision_tree start Need to PEGylate an aldehyde-containing molecule stability Is a highly stable, -irreversible linkage required? start->stability ph_sensitive Is pH-sensitive release desired? stability->ph_sensitive No reductive_amination Reductive Amination stability->reductive_amination Yes bioorthogonal Is a bioorthogonal, catalyst-free reaction essential? ph_sensitive->bioorthogonal No hydrazone Hydrazone Ligation ph_sensitive->hydrazone Yes oxime Oxime Ligation ph_sensitive->oxime No, but moderate stability needed bioorthogonal->oxime No spaac SPAAC bioorthogonal->spaac Yes

Figure 3. Decision tree for selecting a PEGylation strategy for aldehyde-containing molecules.

Conclusion

The reaction of this compound with aldehydes to form a hydrazone linkage is a highly specific and efficient method for PEGylation. Its primary advantages lie in its chemoselectivity and the pH-sensitive nature of the resulting bond, which can be exploited for controlled release applications. However, for applications requiring a more stable linkage, oxime ligation or reductive amination present viable alternatives, with reductive amination providing a highly stable, irreversible bond. For conjugations in complex biological media where bioorthogonality is paramount, SPAAC offers an excellent catalyst-free option. By understanding the comparative performance and experimental considerations outlined in this guide, researchers can select the most appropriate conjugation strategy to advance their therapeutic and research goals.

References

The Precision Advantage: A Comparative Guide to Monodisperse m-PEG5-Hydrazide in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the pursuit of precision and homogeneity is paramount. The properties of therapeutic proteins, antibodies, and drug delivery systems are critically influenced by the characteristics of the linkers used to modify them. This guide provides an in-depth comparison of monodisperse m-PEG5-Hydrazide with its polydisperse alternatives, offering researchers, scientists, and drug development professionals a clear understanding of its benefits, supported by experimental data and detailed protocols.

Executive Summary

Monodisperse this compound, a polyethylene (B3416737) glycol (PEG) linker with a discrete chain length of five ethylene (B1197577) glycol units and a terminal hydrazide group, offers significant advantages over traditional polydisperse PEG reagents. Its defined molecular weight ensures batch-to-batch consistency, simplified analytical characterization, and superior performance in terms of pharmacokinetics and biological activity. In contrast, polydisperse PEGs, which consist of a mixture of different chain lengths, introduce heterogeneity that can compromise the efficacy, safety, and reproducibility of the final bioconjugate. This guide will demonstrate that the precision of monodisperse this compound translates to tangible benefits in a variety of research applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Performance Comparison: Monodisperse vs. Polydisperse PEG-Hydrazide

The choice between a monodisperse and a polydisperse PEG linker has profound implications for the resulting bioconjugate. The inherent heterogeneity of polydisperse PEGs can lead to a cascade of challenges, from complex purification and characterization to unpredictable in vivo behavior.[1][2] Monodisperse this compound overcomes these limitations by providing a uniform molecular structure.[3][4]

FeatureMonodisperse this compoundPolydisperse PEG-HydrazideNon-PEG Linkers (e.g., SMCC)
Molecular Weight Precise and definedA mixture of different molecular weightsVaries, typically lacks a hydrophilic spacer
Homogeneity of Final Product High (Uniform Drug-to-Antibody Ratio - DAR)[5]Low (Heterogeneous DAR)High (if conjugation is site-specific)
Reproducibility HighLowHigh
Characterization SimplifiedComplexModerate
Aggregation LowModerateHigh
In Vivo Half-Life ExtendedVariable ExtensionShorter
Clearance ReducedVariable ReductionFaster
Drug-to-Antibody Ratio (DAR) Can achieve higher, stable DARsLimited by hydrophobicityLimited by hydrophobicity
In Vivo Efficacy EnhancedVariablePotentially reduced due to poor PK
Immunogenicity Potentially ReducedPotential for anti-PEG antibodiesDependent on linker and payload

Supporting Experimental Data

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPs
Blood Circulation Half-life Significantly prolongedShorter
Tumor Accumulation EnhancedLower
Protein Adsorption Markedly lower and constantIncreased

This data is based on a study comparing monodisperse and polydisperse PEGylated gold nanoparticles and illustrates the principle of improved pharmacokinetics with monodisperse PEGs.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step process: the generation of an aldehyde on the target molecule, followed by the hydrazide ligation reaction.

Protocol 1: Periodate (B1199274) Oxidation of Glycoproteins to Generate Aldehydes

This protocol is designed for the site-specific generation of aldehydes on the carbohydrate moieties of glycoproteins, such as antibodies.

Materials:

  • Glycoprotein (B1211001) (e.g., antibody) solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Desalting column or dialysis tubing (10 kDa MWCO)

  • Quenching solution (e.g., 1 M glycerol (B35011) or sodium bisulfite)

Procedure:

  • Glycoprotein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in Oxidation Buffer.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.

  • Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature or on ice, protected from light.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20 mM and incubate for 15 minutes.

  • Purification: Remove excess periodate and byproducts by desalting the oxidized glycoprotein solution using a desalting column or by dialysis against a suitable buffer for the subsequent ligation step (e.g., 0.1 M sodium acetate, pH 5.5).

Protocol 2: Hydrazide Ligation with this compound

This protocol describes the conjugation of the oxidized glycoprotein with this compound.

Materials:

  • Oxidized glycoprotein solution from Protocol 1

  • This compound

  • Anhydrous DMSO or DMF

  • Ligation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Purification system (e.g., size-exclusion chromatography - SEC, or ion-exchange chromatography - IEX)

Procedure:

  • This compound Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.

  • Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 20- to 50-fold molar excess of the hydrazide reagent over the glycoprotein is typically used. Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the PEGylated glycoprotein from excess reagents and unconjugated protein using an appropriate chromatography method such as SEC or IEX.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein. Further characterization can be performed using mass spectrometry to confirm the conjugation and determine the degree of PEGylation.

Visualizing the Advantage: Workflows and Pathways

Experimental Workflow: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

The development of homogeneous ADCs is a prime application for monodisperse this compound. The following workflow illustrates the key steps.

ADC_Workflow cluster_antibody Antibody Production cluster_modification Site-Specific Modification cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Oxidation Periodate Oxidation of Glycan mAb->Oxidation Glycan Targeting Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Ligation Hydrazone Ligation Aldehyde_mAb->Ligation PEG_Hydrazide This compound-Drug PEG_Hydrazide->Ligation Crude_ADC Crude ADC Ligation->Crude_ADC Purification Chromatography (SEC/IEX) Crude_ADC->Purification Pure_ADC Homogeneous ADC Purification->Pure_ADC QC Characterization (MS, HPLC) Pure_ADC->QC

Caption: Workflow for the synthesis of a homogeneous Antibody-Drug Conjugate (ADC) using site-specific modification and a monodisperse PEG-hydrazide linker.

Chemical Reaction: Aldehyde-Hydrazide Ligation

The core of the conjugation process is the formation of a stable hydrazone bond between the aldehyde-functionalized biomolecule and the hydrazide group of the PEG linker.

Hydrazone_Ligation Biomolecule Biomolecule-CHO (Aldehyde) Hydrazone Biomolecule-CH=N-NH-PEG-Linker-Drug (Stable Hydrazone Conjugate) Biomolecule->Hydrazone + PEG_Hydrazide Drug-Linker-PEG-NHNH2 (this compound) PEG_Hydrazide->Hydrazone Water H2O Hydrazone->Water -

Caption: Chemical reaction scheme for the formation of a stable hydrazone bond between an aldehyde-functionalized biomolecule and a hydrazide-PEG linker.

Signaling Pathway Modulation: Steric Hindrance of Receptor Binding

PEGylation can influence the interaction of a protein with its receptor. The bulky and hydrophilic PEG chain can sterically hinder the binding site, which can be a desirable effect to reduce off-target effects or an important consideration in preserving biological activity.

Caption: Illustration of how PEGylation can sterically hinder the binding of a protein ligand to its cell surface receptor, potentially modulating downstream signaling.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of m-PEG5-Hydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like m-PEG5-Hydrazide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Adherence to institutional and local regulations is non-negotiable.

Step 1: Segregation of Waste Properly segregate the waste at the source. Differentiate between the pure, unused this compound and materials that have been contaminated with the compound.

  • Unused this compound: Collect any excess or expired solid material in a designated, well-sealed, and clearly labeled waste container.

  • Contaminated Materials: This category includes, but is not limited to:

    • Empty product vials

    • Pipette tips

    • Contaminated gloves and bench paper

    • Solvent rinsates from cleaning contaminated glassware

Step 2: Container Management Use appropriate containers for chemical waste collection. These containers should be:

  • In good condition and compatible with the chemical.

  • Kept closed except when adding waste.

  • Labeled with "Hazardous Waste" and the full chemical name: "this compound".

For empty vials, it is good practice to rinse them three times with a suitable solvent (e.g., isopropanol (B130326) or ethanol). The resulting rinsate must be collected and disposed of as hazardous liquid waste.

Step 3: Arrange for Professional Disposal Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Ensure that all disposal activities comply with federal, state, and local environmental regulations.

III. Key Chemical Data Summary

Data PointInformation
Synonyms m-PEG5-thiol
Chemical State Typically a solid or oil
Primary Hazard Potential for skin and eye irritation. Inhalation of dust may cause respiratory tract irritation.
Disposal Consideration Must be disposed of as hazardous chemical waste through a licensed contractor.

IV. Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin: this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste Type ppe->classify unused Unused this compound classify->unused Pure Compound contaminated Contaminated Materials (Vials, Gloves, Tips) classify->contaminated Contaminated Items collect_unused Collect in a Labeled, Sealed Hazardous Waste Container unused->collect_unused collect_contaminated Triple-Rinse Vials (Collect Rinsate). Place all items in a Labeled, Sealed Hazardous Waste Container. contaminated->collect_contaminated contact_ehs Step 3: Contact Institutional EHS or Licensed Waste Disposal Service collect_unused->contact_ehs collect_contaminated->contact_ehs dispose Final Step: Dispose According to Federal, State, and Local Regulations contact_ehs->dispose

Caption: A flowchart for the proper disposal of this compound.

Personal protective equipment for handling m-PEG5-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of m-PEG5-Hydrazide, a PEG-based PROTAC linker. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

This compound is a compound that combines a polyethylene (B3416737) glycol (PEG) spacer with a hydrazide functional group. While PEG itself is generally considered to have low toxicity, the hydrazide moiety requires careful handling due to the potential hazards associated with this class of compounds. Hydrazine compounds can be toxic, and a thorough risk assessment should be conducted before beginning any work.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory OperationRisk LevelMinimum Required PPE
Pre-weighing and Weighing (Solid) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher. Protective Clothing: Lab coat with tight cuffs.[1]
Dissolving and Solution Preparation MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.[1]
Conducting Reactions and Monitoring MediumGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.[1]
Work-up and Product Isolation Medium-HighGloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.
Small Spill Cleanup (<1g) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher. Protective Clothing: Lab coat and disposable shoe covers.
Large Spill (>1g) SevereGloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit.

At a minimum, a lab coat, long pants, and closed-toed footwear must be worn when handling hydrazines.

Experimental Protocols

Receipt and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and dark place. Keep away from heat and sources of ignition. Storage under a nitrogen blanket is recommended. Containers should be kept well-sealed.

Handling and Use:

  • All work with this compound must be conducted in a certified chemical fume hood.

  • Avoid generating dust when handling the solid form.

  • When preparing solutions, add the this compound to the solvent slowly.

  • Do not work alone when handling hydrazines.

  • An eyewash and safety shower must be in the immediate work area.

Spill Cleanup:

  • Small Spills (<1g): Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.

  • Large Spills (>1g): Evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Decontamination: Thoroughly clean the spill area after the material has been removed.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including empty containers, contaminated gloves, and absorbent materials) in a designated, labeled, and sealed hazardous waste container. Empty containers may still contain harmful residues.

  • Disposal: Dispose of hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weighing Weighing Prepare_Work_Area->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Reaction Reaction Setup Dissolving->Reaction Workup Work-up/Isolation Reaction->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Proceed to Cleanup Waste_Segregation Segregate Hazardous Waste Decontaminate->Waste_Segregation Proper_Disposal Dispose via EHS Waste_Segregation->Proper_Disposal Spill Spill Occurs Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid cluster_handling cluster_handling cluster_handling->Spill cluster_handling->Exposure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.